Meclizine-d8 Dihydrochloride
説明
特性
CAS番号 |
1246816-06-7 |
|---|---|
分子式 |
C25H27ClN2 |
分子量 |
399.004 |
IUPAC名 |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |
InChIキー |
OCJYIGYOJCODJL-AZGHYOHESA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
同義語 |
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl](piperazine-d8) DiHydrochloride; UCB-5062-d8; Ancolan-d8; Antivert-d8; Bonamine-d8; Bonine-d8; Calmonal-d8; Permesin-d8; Postafen-d8; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight of Meclizine-d8 Dihydrochloride versus Native Meclizine
Introduction
Meclizine is a first-generation histamine H1 antagonist widely utilized for the symptomatic treatment of motion sickness and vertigo.[1][2] In the realm of modern drug development and clinical research, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving analytical accuracy. Meclizine-d8, a deuterated analog of meclizine, serves this critical function, especially in quantitative analyses using mass spectrometry.
This guide provides a detailed technical comparison of the molecular weights of native Meclizine and its deuterated form, Meclizine-d8 dihydrochloride. We will delve into the structural basis for this difference, the rationale behind the selection of the deuterated analog, and the experimental methods used to verify these molecular weights, offering field-proven insights for researchers and scientists.
Section 1: Structural and Molecular Formula Analysis
The fundamental difference in molecular weight between native Meclizine and Meclizine-d8 arises from the substitution of eight hydrogen atoms with their heavier isotope, deuterium. This substitution is strategically placed on the piperazine ring.
Native Meclizine: Chemically, native Meclizine is 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine.[3] Its core structure consists of a central piperazine ring linked to a (4-chlorophenyl)phenylmethyl group on one nitrogen and a (3-methylphenyl)methyl group on the other.[1]
Meclizine-d8 Dihydrochloride: In Meclizine-d8, the eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms. This specific placement is crucial as the piperazine ring is less susceptible to metabolic processes that could lead to the exchange of the deuterium labels, thus ensuring the stability of the internal standard during in-vivo studies.
-
Molecular Formula (Labeled Cation): C₂₅H₁₉D₈ClN₂
-
Full Molecular Formula (Dihydrochloride Salt): C₂₅H₁₉ClD₈N₂ • 2HCl[6]
The dihydrochloride salt form is common for both native and deuterated Meclizine to improve solubility and stability.
Section 2: Comparative Analysis of Molecular Weights
The incorporation of eight deuterium atoms results in a predictable and significant mass shift, which is the cornerstone of its utility as an internal standard. The table below summarizes the molecular weights of the various forms of Meclizine.
| Compound Name | Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Native Meclizine | Free Base | C₂₅H₂₇ClN₂ | 390.95 | [4][5] |
| Native Meclizine Dihydrochloride | Dihydrochloride Salt | C₂₅H₂₇ClN₂ • 2HCl | 463.87 - 463.9 | [7][8][9][10] |
| Meclizine-d8 Dihydrochloride | Dihydrochloride Salt | C₂₅H₁₉D₈N₂ • 2HCl | 471.9 - 471.92 | [6][11] |
The mass difference between the deuterated and native dihydrochloride salts is approximately 8 atomic mass units, directly corresponding to the eight deuterium atoms replacing eight protium atoms.
Section 3: Rationale for Deuteration and Application
The Causality Behind Experimental Choices
The selection of Meclizine-d8 as an internal standard is a deliberate choice rooted in the principles of analytical chemistry. In quantitative mass spectrometry (LC-MS or GC-MS), an internal standard is added at a known concentration to every sample, including calibrators and quality controls. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response.
An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Deuterated standards like Meclizine-d8 are perfect for this role because:
-
Co-elution: They exhibit nearly identical chromatographic retention times to the native compound, ensuring they experience the same matrix effects.
-
Mass Distinction: The mass difference allows the mass spectrometer to detect and quantify both the native drug (the analyte) and the deuterated standard simultaneously.
-
Chemical Equivalence: The ionization efficiency in the mass spectrometer's source is virtually identical to the native compound, leading to a predictable response ratio.
The diagram below illustrates the logical relationship in using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Section 4: Experimental Verification of Molecular Weight
A Self-Validating Protocol via Mass Spectrometry
The molecular weight of both native and deuterated Meclizine is empirically confirmed using high-resolution mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose.
Detailed Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of the reference standard (either Meclizine dihydrochloride or Meclizine-d8 dihydrochloride).
-
Dissolve the standard in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid promotes protonation, which is essential for ESI in positive ion mode.
-
-
Instrumentation and Infusion:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.
-
Infuse the prepared sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This direct infusion method avoids chromatography and provides a steady signal for accurate mass measurement.
-
-
Data Acquisition:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data in a full scan mode over a relevant mass-to-charge (m/z) range, for example, m/z 100-600.
-
The instrument will detect the protonated molecular ion, [M+H]⁺, where 'M' represents the free base form of the molecule.
-
-
Data Analysis and Interpretation:
-
Process the acquired spectrum to identify the most abundant ion.
-
For native Meclizine , the expected exact mass of the [M+H]⁺ ion is calculated from its formula (C₂₅H₂₈ClN₂⁺), which will be observed at approximately m/z 391.19.
-
For Meclizine-d8 , the expected exact mass of the [M+H]⁺ ion (C₂₅H₂₀D₈ClN₂⁺) will be observed at approximately m/z 399.24, confirming the +8 Da mass shift.
-
The high-resolution instrument will also resolve the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), providing further structural confirmation.
-
The diagram below outlines this experimental workflow.
Sources
- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Meclizine [webbook.nist.gov]
- 5. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Meclizine (hydrochloride) | CAS 1104-22-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. mpbio.com [mpbio.com]
- 9. medkoo.com [medkoo.com]
- 10. Meclozine Dihydrochloride | C25H29Cl3N2 | CID 64713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
Precision in Bioanalysis: Defining Isotopic Purity Standards for Meclizine-d8
Executive Summary: The "Silent Killer" of Quantification
In high-sensitivity LC-MS/MS bioanalysis, the internal standard (IS) is the anchor of accuracy. For Meclizine (
However, purchasing "Meclizine-d8" is insufficient. The isotopic purity of that standard determines the Lower Limit of Quantification (LLOQ) and the linearity of the assay. If the IS contains traces of non-labeled drug (
This guide defines the technical requirements for Meclizine-d8 purity, moving beyond "Certificate of Analysis" claims to experimental verification.
The Physics of Interference: Why Purity Matters
To establish requirements, we must first understand the interference mechanisms specific to Meclizine.
Forward Crosstalk (The Impurity)
This is the most critical risk. In the synthesis of Meclizine-d8, incomplete deuteration results in isotopologues (
-
Mechanism: The
impurity in the IS co-elutes with the analyte and shares the exact same MRM transition. -
Impact: It adds a constant area count to the analyte channel. At high analyte concentrations, this is negligible. At the LLOQ, this "background noise" can exceed the regulatory threshold (20% of LLOQ response), causing method validation failure.
The Chlorine Factor (Spectral Overlap)
Meclizine contains one Chlorine atom. Chlorine has two stable isotopes:
-
Why
and not ?-
Native Meclizine has a significant
peak due to . -
If we used Meclizine-
as an IS, the isotope of the analyte would have the same mass as the IS. High concentrations of analyte would "bleed" into the IS channel. -
Requirement: The mass shift must be sufficient to clear the Chlorine isotope envelope. A shift of +8 Da (
) places the IS mass well beyond the natural isotopic distribution of the native drug.
-
Chromatographic Deuterium Isotope Effect
Deuterium (
-
Result: Meclizine-d8 typically elutes earlier than native Meclizine on Reversed-Phase (C18) columns.
-
Risk: If the separation is too large (e.g., >0.1 min), the IS may not experience the same matrix suppression/enhancement zones as the analyte, rendering it ineffective.
Visualizing the Interference Cycle
The following diagram illustrates the bidirectional interference that dictates purity requirements.
Figure 1: The Interference Cycle. Red arrows indicate critical failure points where isotopic impurity biases quantification.
Calculating the Purity Requirement
You cannot rely solely on the vendor's "99% atom % D" claim. You must calculate the maximum allowable
The "Safety Margin" Equation
To meet FDA/EMA guidelines, the interference in the blank must be
However, the IS is usually added at a concentration much higher than the LLOQ (often mid-curve).
Example Scenario:
-
Target LLOQ: 1.0 ng/mL
-
IS Working Concentration: 100 ng/mL
-
Regulatory Limit: Interference
ng/mL (20% of LLOQ).
Conclusion: If your IS concentration is 100x your LLOQ, your Meclizine-d8 must contain less than 0.2% non-labeled (
Experimental Protocol: Batch Validation
Before method validation, every new lot of Meclizine-d8 must undergo this qualification workflow.
Workflow Diagram
Figure 2: Step-by-step decision tree for qualifying a new internal standard batch.
Detailed Methodology
Step 1: The Purity Scan (Q1 MS)
-
Objective: Identify the isotopic envelope.
-
Method: Infuse the IS solution (1 µg/mL) directly into the MS. Scan Q1 from
[M-2] to [M+12]. -
Acceptance: The peak at
corresponding to native Meclizine ( ) should be indistinguishable from baseline noise relative to the peak.
Step 2: The "Zero Blank" (Forward Interference)
-
Objective: Quantify the actual
contribution in the LC-MS/MS system. -
Method:
-
Prepare a "Zero Sample" (Matrix + IS at working concentration).
-
Prepare an LLOQ Sample (Matrix + Analyte at LLOQ + IS).
-
Inject Zero, then LLOQ.
-
-
Calculation:
-
Criteria: Must be
(Target for robust assays).
Step 3: The ULOQ Crosstalk (Reverse Interference)
-
Objective: Ensure high analyte levels don't mimic the IS.
-
Method:
-
Prepare a ULOQ sample without Internal Standard.
-
Inject and monitor the IS transition channel.
-
-
Criteria: The response in the IS channel must be
of the average IS response in a normal run.
Summary of Requirements
| Parameter | Requirement | Rationale |
| Labeling | Shifts mass +8 Da to avoid | |
| Isotopic Purity | Must prevent | |
| Label Position | Non-exchangeable | Labels on Piperazine ring or Benzyl carbons preferred. Avoid acidic protons that exchange with solvent |
| Retention Shift | Large shifts indicate excessive isotope effect, risking matrix effect divergence. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Gu, H., et al. (2014). Assessment of isotopic interference in LC-MS/MS bioanalytical methods. Bioanalysis. Retrieved from [Link]
Solubility of Meclizine-d8 dihydrochloride in methanol and water
Executive Summary
Meclizine-d8 dihydrochloride (CAS: 1432062-16-2) is the deuterated isotopolog of the first-generation antihistamine Meclizine.[1] It serves as a critical Internal Standard (IS) for the quantification of Meclizine in biological matrices via LC-MS/MS.[1]
Accurate bioanalysis depends on the precise handling of this reference material. Meclizine-d8 dihydrochloride exhibits a high degree of lipophilicity (LogP ~5.8) and poor aqueous solubility , presenting specific challenges in stock solution preparation.[1] This guide provides a validated framework for solubilizing, storing, and utilizing Meclizine-d8 dihydrochloride, ensuring analytical reliability and preventing precipitation-induced errors.
Physicochemical Characterization
Understanding the molecular behavior of Meclizine-d8 is a prerequisite for successful dissolution.
| Property | Specification | Technical Insight |
| Compound Name | Meclizine-d8 Dihydrochloride | Deuterated form (d8) ensures co-elution with analyte but mass separation.[1] |
| Molecular Formula | C₂₅H₁₉D₈ClN₂[1] · 2HCl | The dihydrochloride salt form is intended to improve solubility over the free base, but the effect is limited by the hydrophobic backbone. |
| Molecular Weight | ~471.9 g/mol | Varies slightly by isotopic purity; use batch-specific CoA for calculations.[1] |
| LogP | ~5.8 (High Lipophilicity) | Indicates strong preference for organic solvents; practically insoluble in pure water.[1] |
| pKa | ~6.1 and ~3.6 | Weak base.[1] Solubility increases significantly in acidic environments (pH < 3).[1] |
Solubility Profile: Methanol vs. Water[1][2]
The solubility of Meclizine-d8 dihydrochloride is non-intuitive. While it is a hydrochloride salt, the massive hydrophobic diarylmethane and piperazine structures dominate its solvation properties.[1]
Solubility in Methanol (Recommended)
-
Status: Slightly Soluble to Soluble (Concentration dependent).[1]
-
Behavior: Methanol is the preferred solvent for primary stock solutions compatible with Reversed-Phase LC-MS.[1]
-
Limit: Reliable solubility is observed up to 1 mg/mL with sonication.[1] Higher concentrations (e.g., >5 mg/mL) may require stronger solvents like DMSO or DMF.[1]
-
Protocol Note: The dihydrochloride salt may dissolve slowly. Vortexing and sonication are mandatory.
Solubility in Water (Critical Warning)[1]
-
Status: Practically Insoluble .
-
Behavior: Direct addition of Meclizine-d8 2HCl solid to neutral pH water (pH 7) will result in a suspension, not a solution.[1]
-
Mechanism: At neutral pH, the salt may partially dissociate, but the free base generated is highly insoluble.
-
Exception: Solubility improves in acidic aqueous media (e.g., 0.1 N HCl), but this is not recommended for stock storage due to potential hydrolysis risks over time.[1]
Alternative Solvents
-
DMSO (Dimethyl Sulfoxide): Soluble (~0.5 - 5 mg/mL).[1] Use if high-concentration stocks are required.[1]
-
DMF (Dimethylformamide): Soluble (~5 mg/mL).[1][2] Excellent solvency but harder to evaporate/remove.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (100 µg/mL)
Target: Stable stock for long-term storage (-20°C).
-
Weighing: Accurately weigh 1.0 mg of Meclizine-d8 dihydrochloride into a 10 mL amber volumetric flask.
-
Note: Use an amber flask to protect from light-induced degradation.[1]
-
-
Solvent Addition: Add approximately 8 mL of Methanol (LC-MS Grade) .
-
Dissolution:
-
Vortex for 1 minute.
-
Sonicate for 5–10 minutes at ambient temperature. Ensure no visible particulates remain.[1]
-
-
Finalize: Dilute to volume (10 mL) with Methanol. Cap and invert 10 times.
-
Verification: Inspect against a light source for Tyndall effect (haziness indicating undissolved particles).[1]
Protocol B: Preparation of Working Internal Standard (500 ng/mL)
Target: Daily use solution for spiking samples.[1]
-
Diluent Preparation: Prepare a 50:50 Methanol:Water mixture.[1]
-
Dilution: Transfer 50 µL of Primary Stock (100 µg/mL) into a 10 mL volumetric flask.
-
Fill: Dilute to volume with the 50:50 Diluent.
-
Equilibration: Allow to stand for 5 minutes before use to ensure thermal equilibrium (mixing water and methanol is exothermic).
Visualized Workflows
Figure 1: Dissolution & Handling Logic
This diagram illustrates the decision tree for solvent selection and troubleshooting.
Caption: Decision matrix for solubilizing Meclizine-d8. Methanol is the optimal balance for LC-MS applications.[1]
Figure 2: Ionization & Solubility Mechanism
Understanding why pH matters for this compound.
Caption: Mechanistic view of Meclizine solubility. Acidic conditions favor solubility; neutral conditions favor precipitation.[1]
Troubleshooting & Stability
| Issue | Cause | Corrective Action |
| Particulates in Stock | Saturation or insufficient mixing.[1] | Sonicate for 10 more minutes. If persistent, add 1% Formic Acid to the Methanol stock to assist ionization.[1] |
| Precipitation in Working Std | Aqueous content too high (>80%).[1] | Ensure the working standard contains at least 20-30% organic solvent (Methanol).[1] |
| Retention Time Drift | pH mismatch.[1] | Meclizine is sensitive to mobile phase pH. Ensure mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate).[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4034, Meclizine. Retrieved from [Link][1]
Sources
The Stability of Deuterated Meclizine Salts in Solution: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Rationale and Challenges of Deuterating Meclizine
Meclizine, a first-generation antihistamine, is a well-established therapeutic agent for the management of motion sickness and vertigo.[1] It is typically formulated as a dihydrochloride salt to improve its otherwise poor aqueous solubility.[2][3][4] In the ongoing quest to enhance the therapeutic profiles of established drugs, deuterium substitution has emerged as a powerful strategy in medicinal chemistry.[5][6] The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter a drug's metabolic fate. This is due to the Deuterium Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond, often mediated by enzymes like the Cytochrome P450 family.[7][8] For Meclizine, which is metabolized by CYP2D6, this could lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of certain metabolites.[2][6]
However, the journey of a deuterated drug from concept to clinic is paved with rigorous scientific validation. While the metabolic benefits are often the primary driver, a fundamental prerequisite is ensuring the stability of the molecule in its final dosage form. For deuterated Meclizine salts intended for solution-based formulations (e.g., oral solutions, intravenous preparations), stability is a dual-faceted challenge:
-
Chemical Stability: The deuterated molecule must be at least as resistant as, or ideally more resistant than, its non-deuterated counterpart to chemical degradation from factors such as hydrolysis, oxidation, and light.
-
Isotopic Stability: The deuterium atoms incorporated into the molecule must remain in their designated positions and not exchange with hydrogen atoms from the solvent (a process known as H-D exchange).
This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to navigate the complexities of assessing the stability of deuterated Meclizine salts in solution. We will delve into the theoretical underpinnings of both chemical and isotopic stability and provide detailed, field-proven experimental protocols to generate the robust data required for regulatory submission and product development.
Part 1: A Theoretical Framework for Stability
A successful stability program is built upon a solid understanding of the potential degradation and exchange pathways. By anticipating these reactions, experimental designs can be tailored to effectively probe the molecule's vulnerabilities.
Chemical Stability: Degradation Pathways and the Potential Impact of the KIE
Forced degradation studies on standard Meclizine hydrochloride have identified its primary degradation pathways.[9][10] The molecule is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions.[11][12][13]
-
Hydrolytic Degradation: In acidic and basic solutions, the ether linkage and the piperazine ring system can be targets for hydrolysis.
-
Oxidative Degradation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[14] This is a common degradation pathway for piperazine-containing compounds.[5]
-
Photodegradation: Exposure to light can induce degradation, leading to a variety of products.[12]
The introduction of deuterium can theoretically enhance chemical stability if the cleavage of a C-D bond is the rate-determining step in a degradation reaction.[7][9][15] For example, if a degradation pathway involves the abstraction of a hydrogen atom from a deuterated position, the higher activation energy required to break the C-D bond would slow the rate of that specific degradation reaction.
Caption: Potential sites for deuteration on the Meclizine scaffold.
Isotopic Stability: The Challenge of Hydrogen-Deuterium (H-D) Exchange
While the C-D bond is strong, it is not immutable. In protic solvents like water, deuterium atoms on a drug molecule can potentially exchange with protons from the solvent.[16][17] This H-D exchange is a critical stability parameter because the loss of deuterium negates the intended therapeutic benefit of deuteration.
The rate of H-D exchange is highly dependent on several factors:
-
Position of Deuterium: Deuterium atoms attached to heteroatoms (O-D, N-D) are highly labile and will exchange almost instantaneously in water. Therefore, stable deuteration targets C-D bonds.
-
Acidity/Basicity of Adjacent Protons: Protons (and thus deuterons) on carbons adjacent to activating groups (like carbonyls) are more acidic and exchange more readily. For Meclizine, the benzylic protons are of potential concern.[18]
-
pH of the Solution: H-D exchange can be catalyzed by both acid and base. For many organic molecules, the rate of exchange is at its minimum in a slightly acidic pH range (often between pH 2-4).[4][16]
-
Temperature: Like most chemical reactions, the rate of H-D exchange increases with temperature.[19][20][21][22]
For deuterated Meclizine, the most likely sites for potential H-D exchange are the benzylic positions. The piperazine ring itself has been shown to be reactive towards H-D exchange under certain catalytic conditions.[12][17] Therefore, a crucial part of the stability assessment is to map the rate of H-D exchange across a range of pH values and temperatures to identify conditions that ensure isotopic integrity.
Caption: Competing stability pathways for deuterated Meclizine in solution.
Part 2: Experimental Design for a Comprehensive Stability Assessment
A robust stability study for a deuterated drug must be meticulously designed to simultaneously evaluate both chemical purity and isotopic retention. The framework for such studies is provided by the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[19] This section outlines a practical, multi-pronged approach.
The Cornerstone: A Stability-Indicating Analytical Method
The entire stability study hinges on a well-validated, stability-indicating analytical method. This method must be proven to accurately measure the concentration of the deuterated Meclizine salt in the presence of its potential degradation products and any formulation excipients.[23][24][25] High-Performance Liquid Chromatography with UV detection (HPLC-UV) coupled to a Mass Spectrometer (MS) is the gold standard for this application.
-
HPLC-UV: Provides quantitative data on the parent drug and its impurities. The chromatographic method must achieve baseline separation between the parent peak and all degradation product peaks.
-
Mass Spectrometry (MS): Is indispensable for two reasons. First, it confirms the identity of degradation products observed during stress testing. Second, and most critically, it monitors the mass of the parent drug peak to detect any changes in its isotopic composition (i.e., loss of deuterium through H-D exchange).[26][27]
Experimental Workflow
The overall workflow is designed to first develop and validate a suitable analytical method and then use that method to assess stability under forced degradation and long-term storage conditions.
Caption: Workflow for assessing the stability of deuterated compounds.
Experimental Protocols
The following protocols are provided as a robust starting point. They should be adapted and optimized for the specific deuterated Meclizine salt and formulation being investigated.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the deuterated Meclizine salt to identify likely degradation products and demonstrate the specificity of the analytical method. A non-deuterated control should be run in parallel. The industry-accepted range is to achieve 5-20% degradation.[18]
Procedure:
-
Preparation: Prepare stock solutions of deuterated Meclizine salt (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer the stock solution to a sealed vial and incubate in an oven at 80°C. Withdraw aliquots at 1, 2, and 5 days. Also, place the solid powder in an oven at 80°C and sample at the same time points.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the developed HPLC-UV/MS method.
Protocol 2: H-D Exchange Evaluation
Objective: To determine the rate and extent of H-D exchange under various pH and temperature conditions.
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (ensure they are made with H₂O, not D₂O) across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).
-
Sample Incubation: Dissolve the deuterated Meclizine salt in each buffer to a known concentration (e.g., 100 µg/mL). For each pH, create three sets of samples and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw aliquots at multiple time points (e.g., 0, 1h, 4h, 8h, 24h, 48h, 1 week).
-
Sample Quenching: Immediately upon withdrawal, dilute the aliquot into a cold (4°C) solution of 0.1% formic acid in acetonitrile. This low temperature and pH will dramatically slow further exchange during the analysis.[16]
-
Analysis: Analyze the samples immediately by HPLC-MS. Monitor the mass isotopologue distribution of the parent drug peak to determine the extent of deuterium loss.
Part 3: Data Presentation and Interpretation
Table 1: Example Data Summary for Forced Degradation of Deuterated Meclizine (d-MEC)
| Stress Condition | Time | % d-MEC Remaining (by HPLC-UV) | Major Degradant 1 (%) | Major Degradant 2 (%) | % Deuterium Retention (by MS) |
| 1N HCl, 60°C | 8h | 85.2 | 10.1 (Imp-A) | 2.5 (Imp-B) | >99% |
| 0.1N NaOH, 60°C | 4h | 89.7 | 6.8 (Imp-C) | Not Detected | >99% |
| 3% H₂O₂, RT | 24h | 91.5 | 7.2 (N-Oxide) | Not Detected | >99% |
| Photolytic | 7 days | 82.1 | 9.9 (Imp-A) | 5.3 (Imp-D) | >99% |
Table 2: Example Data Summary for H-D Exchange Study of d-MEC at 40°C
| Time | % d-MEC Remaining (pH 4.0) | % Deuterium Retention (pH 4.0) | % d-MEC Remaining (pH 7.4) | % Deuterium Retention (pH 7.4) | % d-MEC Remaining (pH 8.0) | % Deuterium Retention (pH 8.0) |
| 0h | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8h | 99.8 | 99.5 | 99.7 | 96.2 | 99.5 | 94.1 |
| 24h | 99.6 | 99.2 | 99.5 | 91.8 | 99.1 | 88.5 |
| 48h | 99.5 | 99.1 | 99.2 | 87.5 | 98.6 | 82.3 |
| 1 week | 99.1 | 98.8 | 98.4 | 79.4 | 97.5 | 71.0 |
Conclusion
The development of deuterated pharmaceuticals like deuterated Meclizine offers a promising avenue for improving therapeutic outcomes. However, this innovation brings with it unique challenges in stability assessment. A successful development program must move beyond standard chemical stability testing and incorporate a rigorous evaluation of isotopic stability. By understanding the fundamental principles of chemical degradation and hydrogen-deuterium exchange, and by employing robust, stability-indicating analytical methods like HPLC-MS, researchers can confidently characterize the stability profile of deuterated Meclizine salts. The protocols and frameworks presented in this guide provide a self-validating system to generate the high-quality data necessary to define optimal formulation and storage conditions, ultimately ensuring that the enhanced therapeutic potential of the deuterated molecule is delivered safely and effectively to the patient.
References
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Swint-Kruse, L., & Robertson, A. D. (1996). Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain. Biochemistry. [Link]
-
Zhang, J., et al. (2020). Hydrogen deuterium exchange defines catalytically linked regions of protein flexibility in the catechol O-methyltransferase reaction. PNAS. [Link]
-
Tajoddin, N. N., & Konermann, L. (2020). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Analytical Chemistry. [Link]
-
Al-Duweilia, R., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC - PubMed Central. [Link]
-
Bobst, C. E., et al. (2017). Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Meclizine. Wikipedia. [Link]
-
Strzebonska, M., & Strozik, M. (2024). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. ResearchGate. [Link]
-
Piramal Pharma Solutions. (2018). Deuterated Compounds: Optimizing Drug Stability. Piramal Pharma Solutions. [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Majumdar, S., & Dourado, M. (2014). Hydrogen–Deuterium Exchange Mass Spectrometry as an Emerging Analytical Tool for Stabilization and Formulation Development of Therapeutic Monoclonal Antibodies. ResearchGate. [Link]
-
Rand, K. D., et al. (2016). Analytical aspects of hydrogen exchange mass spectrometry. PMC - NIH. [Link]
-
Guengerich, F. P., & Kenaan, C. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Anizan, S., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. PubMed. [Link]
-
NIH. (n.d.). Meclizine. PubChem. [Link]
-
ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermal degradation chromatogram for meclizine hydrochloride. ResearchGate. [Link]
-
Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Alsante, K. M., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Sharma, M., & Kothiyal, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
- WO2017015474A1. (n.d.). Deuterated meclizine.
-
ResearchGate. (n.d.). Phase solubility diagram of Meclizine HCl with b-CD and HP-b-CD. ResearchGate. [Link]
-
Shatynska, I., et al. (2011). The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr. DTIC. [Link]
-
ClinPGx. (n.d.). Meclizine metabolism and pharmacokinetics: formulation on its absorption. ClinPGx. [Link]
-
ResearchGate. (n.d.). Structure of meclizine hydrochloride and their impurities. ResearchGate. [Link]
-
Perrin, C. L., & Ohta, B. K. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. PubMed. [Link]
-
Sannigrahi, B., et al. (2021). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. MDPI. [Link]
-
ResearchGate. (n.d.). Summary of degradation studies for meclizine tablets. ResearchGate. [Link]
-
Salamandra LLC. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. [Link]
-
U.S. Food and Drug Administration. (n.d.). ANTIVERT® (meclizine HCl) tablets, for oral use. accessdata.fda.gov. [Link]
Sources
- 1. pH dependence of hydrogen exchange from backbone peptide amides in apamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analytical aspects of hydrogen exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Whitepaper: Bioanalytical Optimization of Meclizine-d8 Dihydrochloride
Stable Isotope Labeled Internal Standard for LC-MS/MS Quantitation
Executive Summary & Chemical Basis
In the high-throughput environment of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accuracy of quantitative data relies heavily on the internal standard (IS). Meclizine-d8 dihydrochloride represents the gold standard for normalizing matrix effects, extraction recovery variances, and ionization suppression in the analysis of Meclizine.
Unlike structural analogs (e.g., chlorcyclizine), Meclizine-d8 shares an identical chemical structure with the analyte, differing only in the isotopic mass of specific hydrogen atoms. This allows it to track the analyte perfectly through extraction and ionization, provided that the Deuterium Isotope Effect is managed during chromatographic method development.
Chemical Identity[1][2][3]
-
Chemical Structure: 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8[1]
-
Molecular Weight: ~471.9 g/mol (Salt), ~399.2 g/mol (Free Base)
-
Solubility: Slightly soluble in Chloroform and Methanol; Water solubility is pH-dependent (enhanced in acidic media).
LC-MS/MS Method Development Strategy
Mass Spectrometry: ESI+ and MRM Design
Meclizine contains two tertiary amine nitrogens within the piperazine ring, making it highly amenable to Positive Electrospray Ionization (ESI+) .
Critical Technical Insight: The Labeling Position Most commercial Meclizine-d8 is labeled on the piperazine ring . This dictates the fragmentation pattern.
-
Precursor Ion: The d8-label adds +8 Da to the protonated molecular ion
. -
Product Ion: The primary fragment for Meclizine is often the chlorobenzhydryl cation (m/z 201.1) formed by the cleavage of the C-N bond.
-
The Trap: Because the deuterium label is on the piperazine ring, the m/z 201.1 fragment does not contain the label. Therefore, both the Analyte and the IS produce the same product ion (m/z 201.1).
-
The Solution: Selectivity is maintained strictly by the Precursor Ion isolation (Q1).
Recommended MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Meclizine | 391.2 | 201.1 | 25-30 | 50 |
| Meclizine-d8 | 399.2 | 201.1 | 25-30 | 50 |
Note: Always perform a product ion scan on your specific lot. If your d8-label is on the benzyl ring, the Q3 mass will shift.
Visualization: Fragmentation Logic
The following diagram illustrates the fragmentation pathway and how specificity is achieved despite shared product ions.
Caption: Fragmentation pathway showing how precursor selection (Q1) maintains specificity despite the generation of a common product ion (Q3).
Chromatographic Optimization: The Deuterium Isotope Effect
A common oversight in bioanalysis is assuming the IS co-elutes perfectly with the analyte.
-
The Phenomenon: Deuterium (C-D) bonds are shorter and less polarizable than Protium (C-H) bonds. This renders the deuterated molecule slightly less lipophilic .
-
The Result: In Reverse Phase Chromatography (RPLC), Meclizine-d8 will elute slightly earlier than Meclizine.
-
Risk: If the retention time window is too narrow, or if matrix suppression zones shift, the IS may not accurately compensate for the matrix effect experienced by the analyte.
Protocol for Mitigation:
-
Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax SB-C18 or Waters XBridge) to maximize interaction, but keep gradients shallow around the elution time.
-
Mobile Phase: Acidic pH is mandatory.
-
Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Phase B: Acetonitrile (preferred over Methanol for sharper peaks).
-
-
Integration: Ensure the integration window is wide enough to capture the slight "fronting" shift of the d8-IS.
Sample Preparation Protocols
Two primary methodologies are validated for Meclizine. Liquid-Liquid Extraction (LLE) is recommended for high-sensitivity assays (low pg/mL), while Protein Precipitation (PPT) is sufficient for clinical ranges.
Method Comparison Table
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Solvent System | Acetonitrile (1:3 ratio) | Hexane : Ethyl Acetate (90:10) |
| Recovery | > 95% (High) | ~85% (Cleaner) |
| Matrix Effect | Moderate (Phospholipids remain) | Low (Phospholipids removed) |
| Sensitivity (LLOQ) | ~1.0 ng/mL | ~0.1 ng/mL |
| Throughput | High (96-well plate friendly) | Medium (Requires drying/reconstitution) |
Recommended LLE Protocol (High Sensitivity)
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Meclizine-d8 working solution (50 ng/mL in 50% MeOH). Vortex 10s.
-
Basification: Add 50 µL of 0.1 M NaOH (Meclizine is a base; high pH drives it into the organic phase).
-
Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer the supernatant (organic layer) to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (30:70 ACN:Water).
Method Validation Criteria (Self-Validating Systems)
To ensure the assay is trustworthy, the following acceptance criteria must be met during validation.
Linearity & Range
-
Range: 0.5 – 200 ng/mL (Typical clinical range).
-
Weighting:
linear regression. -
Criteria:
.[4][5] Back-calculated standards must be within ±15% (±20% for LLOQ).
Matrix Effect Assessment (IS-Normalized)
The Matrix Factor (MF) is the ratio of the peak area in the presence of matrix vs. in neat solution.
-
Goal: The IS-Normalized MF should be close to 1.0 .
-
Interpretation: If the Analyte MF is 0.6 (suppression) and the IS MF is 0.6 (suppression), the ratio is 1.0. This proves the d8-IS is effectively correcting for the ion suppression.
Workflow Visualization
Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard is equilibrated before extraction.
References
-
Wang, Z., et al. (2011).[6] Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B.
-
Cayman Chemical. (n.d.). Meclizine-d8 (hydrochloride) Product Information & Structure.
-
Haque, A., et al. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy.[4]
-
Ye, X., et al. (2014). Chromatographic Deuterium Isotope Effect in LC-MS. Analytical Chemistry.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Meclizine-d8 dihydrochloride | Axios Research [axios-research.com]
- 3. medkoo.com [medkoo.com]
- 4. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimizing MRM Transitions for Meclizine-d8 Detection
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Meclizine (C25H27ClN2) is a piperazine-class antihistamine widely quantified in pharmacokinetic (PK) studies. The current gold standard for quantitation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard, Meclizine-d8 .
While Meclizine-d8 is the ideal internal standard (IS) due to its co-elution properties and ionization similarity, it presents a specific mass spectrometric challenge: Fragment Ion Overlap . Most commercial Meclizine-d8 is labeled on the piperazine ring. However, the dominant fragment ion for Meclizine (m/z 201.1) corresponds to the chlorobenzhydryl moiety, which contains no deuterium.
Consequently, both the analyte (d0) and the internal standard (d8) produce the same product ion (m/z 201.1) . This application note details the protocol to optimize this "Common Product Ion" MRM strategy while ensuring specificity through rigorous precursor isolation and purity validation.
Part 2: Structural Basis & Fragmentation Logic
To optimize transitions, one must understand the collision-induced dissociation (CID) pathways.
-
Meclizine (d0): Precursor m/z 391.2
.-
Primary Fragment: Cleavage of the C-N bond yields the chlorobenzhydryl cation (m/z 201.1 ).
-
Secondary Fragment: Further loss of HCl from m/z 201 yields the fluorenyl-type cation (m/z 165.1 ).
-
-
Meclizine-d8 (IS): Precursor m/z 399.2
.-
Label Position: 8 Deuterium atoms on the piperazine ring.
-
Primary Fragment: The unlabelled chlorobenzhydryl moiety is cleaved, yielding m/z 201.1 .
-
Secondary Fragment: The piperazine-containing fragment would carry the label (shifted mass), but it is often less intense than the stable carbocation at m/z 201.
-
Visualization: Fragmentation Pathway
The following diagram illustrates why the product ions are identical despite the precursor mass shift.
Caption: Comparative fragmentation showing that Meclizine-d8 and Meclizine-d0 share the m/z 201.1 product ion.
Part 3: Protocol for MRM Optimization
Equipment & Reagents[1][2][3][4]
-
MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Shimadzu 8060).
-
Standards: Meclizine HCl (USP Reference) and Meclizine-d8 (IsoSciences or equivalent, >98% isotopic purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).
Step 1: Tuning Solution Preparation
Objective: Create a stable ion beam for automated optimization.
-
Prepare a 1 mg/mL stock of Meclizine-d8 in MeOH.
-
Dilute to 100 ng/mL in 50:50 MeOH:Water + 0.1% Formic Acid.
-
Note: Avoid 100% aqueous or 100% organic to ensure stable spray in ESI.
-
-
Load into a syringe pump (Hamilton gastight) for direct infusion at 10 µL/min .
Step 2: Precursor Ion Scan (Q1)
Objective: Confirm the isotopic mass and check for sodium adducts.
-
Set MS to Q1 Scan (Positive Mode).
-
Scan range: m/z 350–450.
-
Verify the base peak is m/z 399.2 (Meclizine-d8).
-
Quality Check: Ensure [M+Na]+ (m/z 421.2) is <10% of the protonated peak. If Na+ is high, check solvent quality or glassware cleanliness.
Step 3: Product Ion Scan (MS2)
Objective: Identify the most intense fragments.
-
Set MS to Product Ion Scan .
-
Precursor: 399.2 .
-
Collision Energy (CE) Ramp: 10–60 eV.
-
Expected Spectra:
-
m/z 201.1: Base peak (Quantifier). High intensity, requires medium CE (~25-35 eV).
-
m/z 165.1: Secondary peak (Qualifier). Requires higher CE (~40-50 eV).
-
m/z 189-197 range: Look for the piperazine fragment. If observed, record it. It is often less stable but offers unique specificity.
-
Step 4: Parameter Optimization (Automated/Manual)
Optimize the electrical potentials for the chosen transitions.
| Parameter | Definition | Optimization Strategy |
| Declustering Potential (DP) | Voltage to minimize solvent clusters in the source. | Ramp 0–150V. Meclizine is robust; typical optimum 80–120V . |
| Collision Energy (CE) | Energy used to fragment the precursor in Q2. | Ramp 10–60V. Plot intensity vs. CE. Select the peak apex. |
| Cell Exit Potential (CXP) | Accelerates ions out of Q2. | Usually set to a fixed value (e.g., 10–15V) or ramped. |
Summary of Optimized Transitions
Note: Values are instrument-dependent (Sciex/Agilent/Shimadzu).
| Analyte | Precursor (Q1) | Product (Q3) | Role | Approx CE (eV) |
| Meclizine (d0) | 391.2 | 201.1 | Quantifier | 30 |
| Meclizine (d0) | 391.2 | 165.1 | Qualifier | 45 |
| Meclizine-d8 (IS) | 399.2 | 201.1 | Quantifier | 30 |
| Meclizine-d8 (IS) | 399.2 | 165.1 | Qualifier | 45 |
Part 4: Critical Validation - The "Crosstalk" & Purity Check
Because Q3 (m/z 201.1) is identical for both d0 and d8, the system relies entirely on Q1 resolution to distinguish them. You must validate two specific risks:
Isotopic Contribution (The "M+8" Effect)
Does the natural envelope of Meclizine (d0) extend to m/z 399?
-
Theory: The probability of Meclizine (C25) having naturally occurring isotopes summing to +8 Da is statistically negligible (<0.0001%).
-
Test: Inject high-concentration Meclizine d0 (e.g., ULOQ, 1000 ng/mL) without IS. Monitor the 399->201 transition.
-
Acceptance: Signal in the IS channel must be < 5% of the typical IS response.
Internal Standard Purity (The "d0" Impurity)
Does the Meclizine-d8 standard contain unlabelled Meclizine (d0)? This is the most common failure mode.
-
Mechanism: Incomplete deuteration during synthesis leaves traces of d0, d1, or d2.
-
Test: Inject the IS only (at working concentration). Monitor the 391->201 transition (Analyte channel).
-
Acceptance: Signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) signal.
-
Correction: If this fails, you must purchase a higher purity IS or increase the LLOQ of your assay.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for establishing and validating Meclizine-d8 MRM transitions.
References
-
PubChem. (2025).[1] Meclizine Compound Summary. National Library of Medicine. [Link]
-
Wang, Z., et al. (2011).[2] Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99.[2] [Link]
-
Shimadzu Corporation. (2015). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. Application Note. [Link]
-
Forensic RTI. (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. [Link]
-
NIST. (2025). Meclizine Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[3] [Link]
Sources
Protein precipitation protocols for Meclizine bioanalysis with d8 standard
Application Note: High-Efficiency Protein Precipitation Protocol for Meclizine Bioanalysis in Plasma Using d8-Internal Standard
Executive Summary
This application note details a robust, self-validating protocol for the quantification of Meclizine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Meclizine, a lipophilic antihistamine (LogP ~5.8), presents specific bioanalytical challenges, including non-specific binding ("stickiness") and susceptibility to matrix effects.
This guide moves beyond generic "dilute-and-shoot" methods, advocating for a Cold-Acetonitrile Protein Precipitation (PPT) workflow coupled with Evaporation/Reconstitution . This approach maximizes recovery while minimizing phospholipid interference. The use of Meclizine-d8 as an internal standard (IS) is critical to compensate for ionization suppression and recovery variance.
Physicochemical Context & Challenges
Understanding the molecule is the first step to a successful extraction.
-
Analyte: Meclizine (MW 390.9 g/mol )[1]
-
Nature: Basic piperazine derivative (pKa ~2.1 and ~8-9 for piperazine nitrogens).
-
Hydrophobicity: High (LogP ~5.8).
-
The Challenge: Meclizine adheres avidly to plastic and glass surfaces in aqueous solutions.
-
Implication: Avoid 100% aqueous solvents during reconstitution.
-
Implication: Use silanized glass or low-binding polypropylene if recovery drops below 80%.
-
Materials and Reagents
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Analyte Standard: Meclizine Dihydrochloride (Purity >98%).
-
Internal Standard: Meclizine-d8 (Deuterated).
-
Why d8? Structural analogs (like Chlorcyclizine) do not co-elute perfectly with Meclizine. Meclizine-d8 co-elutes, experiencing the exact same matrix suppression/enhancement events at the electrospray source, providing the highest quantitative accuracy.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Experimental Protocol: Protein Precipitation (PPT)
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Dissolve Meclizine and Meclizine-d8 in Methanol .
-
Note: Do not use water for stock preparation due to low solubility.
-
-
IS Working Solution (ISWS): Dilute Meclizine-d8 in 50% Methanol/Water to a concentration of 50 ng/mL .
-
Target: This concentration should yield a signal intensity ~5x higher than the Lower Limit of Quantification (LLOQ) of the analyte.
-
Extraction Procedure (Step-by-Step)
Step 1: Aliquoting Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
Step 2: Internal Standard Addition Add 10 µL of IS Working Solution (Meclizine-d8, 50 ng/mL) to every sample (except Double Blanks).
-
Critical Action: Vortex gently for 10 seconds to equilibrate the IS with the plasma proteins before precipitation. This ensures the IS binds to proteins similarly to the analyte.
Step 3: Protein Precipitation Add 200 µL of Ice-Cold Acetonitrile (100%) .
-
Ratio: 4:1 (Organic:Matrix).
-
Mechanism:[2] ACN is a more effective precipitant than Methanol for plasma, producing a denser pellet and removing more phospholipids.
-
Why Cold? Cold solvent promotes faster protein aggregation and minimizes degradation of thermally labile metabolites (if any).
Step 4: Mixing Vortex vigorously for 2 minutes at high speed.
-
Goal: Complete disruption of the protein-drug interaction.
Step 5: Centrifugation Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Visual Check: The supernatant must be clear.[2] If cloudy, centrifuge for an additional 5 minutes.
Step 6: Supernatant Transfer & Evaporation Transfer 150 µL of the supernatant to a clean plate/tube.
-
Avoid: Do not disturb the pellet.
-
Evaporation: Dry the supernatant under a stream of Nitrogen at 40°C .
-
Why Evaporate? Injecting 100% ACN supernatant into a reverse-phase gradient (starting at high aqueous) causes "solvent effects"—peak fronting and splitting. Evaporation allows us to reconstitute in a weaker solvent.
-
Step 7: Reconstitution Reconstitute the dried residue in 100 µL of Mobile Phase Initial Conditions (e.g., 20% ACN / 80% Water + 0.1% Formic Acid).
-
Critical Action: Vortex for 5 minutes. Meclizine is lipophilic and may stick to the dry well walls. High organic content in reconstitution helps solubility but hurts peak shape; 20-30% organic is the "sweet spot."
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 20% B[7]
-
0.5 min: 20% B
-
3.0 min: 90% B (Elution of Meclizine ~2.5 min)
-
4.0 min: 90% B (Wash phospholipids)
-
4.1 min: 20% B (Re-equilibration)
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Source Temp: 500°C (High temp helps desolvate the ACN-rich droplets).
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Meclizine | 391.2 | 201.1 | Quantifier | ~25 |
| Meclizine | 391.2 | 165.1 | Qualifier | ~40 |
| Meclizine-d8 | 399.2 | 201.1 | Quantifier | ~25 |
*Note on d8 Transitions: The exact precursor mass depends on the specific labeling position (piperazine vs. benzyl). If the label is on the chlorobenzyl moiety, the fragment mass (201.1) may shift to 209.1. Always tune your specific IS lot.
Workflow Visualization
Caption: Optimized Protein Precipitation workflow for Meclizine. The evaporation step is critical to prevent solvent-mismatch peak distortion.
Validation & Troubleshooting
Linearity & Sensitivity
-
Range: 0.5 ng/mL to 200 ng/mL.
-
Curve Fit: Weighted linear regression (
). -
LLOQ: Expect Signal-to-Noise (S/N) > 10 at 0.5 ng/mL.
Matrix Effect Assessment
Because PPT is a "dirty" extraction compared to Solid Phase Extraction (SPE), you must monitor phospholipids.
-
Test: Monitor transition m/z 184 -> 184 (Phosphatidylcholines) during method development.
-
Result: Ensure Meclizine elutes before or after the massive phospholipid globs. In the proposed gradient, phospholipids usually elute late (3.5 - 4.0 min). If Meclizine (2.5 min) overlaps with lipids, shallow the gradient.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery (<50%) | Adsorption to plasticware. | Switch to low-binding plates or add 0.5% BSA to the plasma before spiking to block sites. |
| Peak Fronting | Injection solvent too strong. | Ensure reconstitution solvent is |
| High Backpressure | Particulates in injection. | Filter reconstituted sample (0.2 µm) or centrifuge again before injection. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Meclizine Compound Summary. Retrieved from [Link]
-
Wang, Z., et al. (2011).[3] "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry." Journal of Chromatography B. (Validates ACN precipitation and acidic mobile phase). Retrieved from [Link]
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on Phospholipid removal via PPT). Retrieved from [Link]
Sources
- 1. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Application Note: High-Performance Separation of Meclizine and Meclizine-d8
Executive Summary
This guide details the chromatographic isolation and quantification of Meclizine, a first-generation antihistamine, and its deuterated internal standard, Meclizine-d8. Due to the piperazine moiety in Meclizine, the molecule exhibits significant basicity, leading to peak tailing on traditional silica columns.
We present two distinct protocols:
-
LC-MS/MS Bioanalytical Method: Optimized for high-throughput plasma analysis using Meclizine-d8 to correct for matrix effects.
-
HPLC-UV Stability-Indicating Method: Based on USP protocols, utilizing ion-pairing chromatography for raw material and dosage form purity analysis.
Physicochemical Profile & Mechanistic Insight
Understanding the molecule is the first step to robust method development. Meclizine is highly lipophilic and basic.
| Property | Value | Chromatographic Implication |
| Structure | Piperazine derivative | Contains two basic nitrogen atoms; prone to silanol interactions (tailing). |
| pKa | ~3.1 and ~6.2 | At neutral pH, it is partially ionized. At pH < 3.0, it is fully protonated (cationic). |
| LogP | ~5.8 | Highly hydrophobic. Requires high organic solvent strength for elution on C18. |
| Meclizine-d8 | Deuterated Isotopologue | Chemically identical behavior to Meclizine but mass-shifted (+8 Da). |
The Role of Meclizine-d8
In LC-MS/MS, Meclizine-d8 is not intended to be chromatographically separated from Meclizine. Ideally, they should co-elute.
-
Why? If the Internal Standard (IS) elutes at the exact same time as the analyte, it experiences the exact same ion suppression or enhancement from the biological matrix.
-
Differentiation: The Mass Spectrometer separates them based on Mass-to-Charge ratio (m/z), not retention time.
Protocol A: LC-MS/MS Bioanalytical Method
Target: Quantification in Human Plasma (PK Studies)
This method utilizes a high-purity C18 column with an acidic mobile phase to ensure full protonation of the piperazine ring, improving peak shape and MS sensitivity (Positive Mode ESI).
Sample Preparation (Protein Precipitation)[1]
-
Matrix: Human Plasma (200 µL)
-
IS Spiking: Add 20 µL Meclizine-d8 working solution (500 ng/mL).
-
Precipitation: Add 600 µL Acetonitrile (cold). Vortex 1 min.
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Injection: Inject 5-10 µL of the supernatant.
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm or 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water + 2mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Run Time | 4.0 Minutes |
Gradient Program:
-
0.0 - 0.5 min: 10% B (Load)
-
0.5 - 2.5 min: 10% → 90% B (Elute)
-
2.5 - 3.0 min: 90% B (Wash)
-
3.0 - 4.0 min: 10% B (Re-equilibrate)
Mass Spectrometry (MRM) Parameters
-
Source: ESI Positive[1]
-
Spray Voltage: 4500 V
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Meclizine | 391.2 m/z | 165.1 m/z | 28 |
| Meclizine-d8 | 399.2 m/z | 173.1 m/z | 28 |
Note: The transition 391.2 → 165.1 corresponds to the cleavage of the chlorobenzhydryl group.
Protocol B: HPLC-UV Purity Method (USP-Aligned)
Target: QC, Stability Testing, Impurity Profiling
When MS is unavailable, or for impurity profiling where d8 is not used, UV detection is standard. Because Meclizine is basic, simple RP-HPLC often yields tailing peaks. This protocol uses Ion-Pairing Chromatography (as per USP) to mask silanols and improve shape.
Chromatographic Conditions
| Parameter | Condition |
| Column | L1 Packing (C18), e.g., Waters Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Dissolve 1.5g Sodium 1-heptanesulfonate in 300mL water.Mix: 300mL Buffer + 700mL Acetonitrile.pH: Adjust to 4.0 ± 0.1 with 0.1N Sulfuric Acid. |
| Flow Rate | 1.3 mL/min |
| Detection | UV @ 230 nm |
| Injection Vol | 20 µL |
| Retention Time | ~7 to 9 minutes for Meclizine |
System Suitability Criteria
-
Tailing Factor: NMT 1.5 (Critical for this basic compound).
-
Plate Count: NLT 1800 theoretical plates.[2]
-
Resolution: NLT 2.0 between Meclizine and any related impurities (e.g., 4-chlorobenzophenone).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the Bioanalytical (LC-MS) approach.
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Meclizine using Meclizine-d8 as the internal standard.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the basic nitrogen on the piperazine ring and residual silanols on the silica support.
-
Solution (LC-MS): Ensure mobile phase pH is acidic (pH ~3.0) using Formic Acid.[1][3] This keeps silanols protonated (neutral) and the drug protonated (repelled).
-
Solution (HPLC-UV): Use the ion-pairing agent (Sodium 1-heptanesulfonate) as described in Protocol B. It forms a neutral complex with the analyte.
Issue: Carryover
-
Cause: Meclizine is highly lipophilic (LogP 5.8) and "sticky."
-
Solution: Use a needle wash with high organic strength (e.g., 50:50 Methanol:Isopropanol or 90% Acetonitrile with 0.1% Formic Acid). Ensure the gradient "Wash" step (90% B) is held for at least 3 column volumes.
Issue: Signal Suppression (Matrix Effect)
-
Observation: Low sensitivity in plasma samples compared to neat standards.
-
Validation: Compare the peak area of Meclizine-d8 in extracted plasma vs. neat solvent. If suppression > 20%, consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate.
References
-
USP Monograph: Meclizine Hydrochloride. United States Pharmacopeia (USP-NF).[4] Current Revision. (Standard for HPLC-UV conditions and Ion-Pairing).
-
Wang, Z., et al. (2011). "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry."[1] Journal of Chromatography B, 879(1), 95-99.[1] (Primary source for LC-MS/MS conditions).
-
PubChem Compound Summary: Meclizine (CID 4034).[5] National Center for Biotechnology Information. (Physicochemical data).
-
Cayman Chemical: Meclizine-d8 Product Information. (Internal Standard properties).
Sources
- 1. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Meclizine Hydrochloride | C25H31Cl3N2O | CID 173612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Sample Preparation for Meclizine Pharmacokinetics Using Deuterated Internal Standards
Abstract & Introduction
Pharmacokinetic (PK) profiling of Meclizine, a first-generation antihistamine with antiemetic properties, requires rigorous bioanalytical methods capable of quantifying low-nanogram concentrations (Cmax ~130 ng/mL) with high precision. The primary challenge in Meclizine analysis is achieving consistent recovery and ionization efficiency in the presence of complex plasma matrices.
This guide details a robust sample preparation protocol using Protein Precipitation (PPT) coupled with Deuterated Internal Standardization (Meclizine-d8) . Unlike generic protocols, this workflow addresses the specific lipophilicity (LogP ~5.9) and basicity (pKa ~6.1, 3.6) of Meclizine, ensuring that the extraction maximizes analyte solubility while the deuterated standard actively compensates for matrix-induced ionization suppression.
Why Deuterated Standards?
In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress the ionization of the target analyte.[1] Because Meclizine-d8 is chemically identical to Meclizine but mass-shifted (+8 Da), it co-elutes perfectly with the analyte. Any suppression affecting Meclizine affects the IS equally, allowing the ratio of their signals to remain accurate even when absolute signal intensity fluctuates.
Chemical & Physical Properties[2]
Understanding the physicochemical nature of the analyte is the "Expertise" pillar of method development. Meclizine is highly lipophilic; thus, aqueous solubility is poor, and organic solvents are required for stock preparation.
| Property | Meclizine (Analyte) | Meclizine-d8 (Internal Standard) |
| CAS Number | 1104-22-9 | 1432062-16-2 |
| Molecular Formula | C25H27ClN2 | C25H19D8ClN2 |
| Molecular Weight | 390.95 g/mol | 399.00 g/mol |
| Precursor Ion [M+H]+ | 391.2 | 399.2 |
| LogP | ~5.9 (Lipophilic) | ~5.9 |
| pKa | 6.12 (Piperazine N1), 3.6 (N4) | Similar |
| Solubility | Soluble in MeOH, DMSO; Insoluble in water | Same |
Materials & Reagents
-
Reference Standards: Meclizine HCl (USP Grade), Meclizine-d8 (Isotopic Purity ≥ 99%).
-
Biological Matrix: Drug-free Human Plasma (K2EDTA or Heparin).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Consumables: 1.5 mL Eppendorf LoBind tubes (to prevent adsorption of lipophilic drugs), 96-well deep plates.
Protocol 1: Standard & QC Preparation
Causality: Accurate quantification starts with precise stock solutions. Meclizine's lipophilicity requires organic solvents for initial dissolution to prevent precipitation.
-
Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of Meclizine HCl and Meclizine-d8 separately in 1.0 mL of Methanol . Sonicate for 5 minutes.
-
Note: Do not use water; the free base may precipitate.
-
-
Working Standard (WS): Dilute Meclizine stock with 50:50 MeOH:Water to prepare calibration spikes (Range: 5.0 ng/mL to 2,000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute Meclizine-d8 stock in 100% Acetonitrile to a concentration of 200 ng/mL .
-
Expert Insight: Preparing the IS in 100% ACN allows it to serve a dual purpose: delivering the standard and acting as the precipitating agent in the next step.
-
Protocol 2: Sample Extraction (Protein Precipitation)
This protocol uses a "Crash & Shoot" approach optimized for high throughput. We utilize Acetonitrile (ACN) over Methanol because ACN produces a coarser precipitate that pellets more firmly, reducing the risk of clogging the LC column.
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition & Precipitation: Add 300 µL of ISWS (200 ng/mL Meclizine-d8 in ACN) directly to the plasma.
-
Ratio: 1:3 (Plasma:Organic) is the "Sweet Spot" for >98% protein removal.
-
-
Vortex: Vortex vigorously for 2 minutes at high speed.
-
Why: This ensures the IS equilibrates with the plasma proteins and the drug is released from protein binding sites (Meclizine is highly protein-bound).
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional but Recommended): Add 200 µL of 0.1% Formic Acid in Water to the supernatant.
-
Expert Insight: Injecting 100% ACN supernatant onto a C18 column can cause "solvent effects" (peak fronting/splitting) because the solvent is stronger than the mobile phase. Diluting with water matches the initial mobile phase conditions, sharpening the peaks.
-
Instrumental Analysis (LC-MS/MS)[1][3][4][5][6]
System: Agilent 6400 Series or Sciex Triple Quad. Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
-
0.0 - 0.5 min: 10% B (Load)
-
0.5 - 3.0 min: 10% -> 90% B (Elute)
-
3.0 - 4.0 min: 90% B (Wash lipophiles)
-
4.0 - 5.0 min: 10% B (Re-equilibrate)
MS/MS Transitions (MRM):
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Logic |
| Meclizine | 391.2 | 201.1 | 25 | Chlorobenzhydryl cation (Base Peak) |
| Meclizine-d8 | 399.2 | 201.1 | 25 | Label is on piperazine; fragment is unlabeled.* |
*Note on Crosstalk: Although both transitions monitor the same product ion (m/z 201.1), the precursor ions differ by 8 Da. Modern quadrupoles with unit resolution will cleanly separate the precursors, preventing crosstalk.
Visualization: Experimental Workflow
The following diagram illustrates the critical path from sample thawing to data acquisition, highlighting the logic gates for quality control.
Figure 1: Step-by-step Protein Precipitation workflow for Meclizine extraction, ensuring matrix removal and solvent compatibility.
Method Validation & Troubleshooting
Self-Validating Systems
To ensure "Trustworthiness," include these checks in every run:
-
IS Response Plot: Plot the peak area of Meclizine-d8 across all samples. A drop of >30% in a specific sample indicates a matrix effect or pipetting error in that specific well.
-
Retention Time Lock: Meclizine and Meclizine-d8 must elute at the exact same retention time. Any shift suggests column fouling.
Common Issues & Fixes
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.[1]
-
Fix: Switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Meclizine is very soluble in EtAc, while polar phospholipids are not.
-
-
Issue: Peak Fronting.
-
Cause: Injection solvent too strong (high % ACN).
-
Fix: Increase the dilution ratio with water (Step 7 of Protocol 2).
-
References
-
Wang, Z., et al. (2011). "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry."[2] Journal of Chromatography B.
-
Cayman Chemical. "Meclizine-d8 (hydrochloride) Product Information." Cayman Chemical.
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)."
Sources
Mass spectrometry parameters for Meclizine-d8 dihydrochloride analysis
Application Note: Bioanalytical Quantitation of Meclizine-d8 Dihydrochloride by LC-MS/MS
Abstract
This application note details the method development, optimization, and validation strategies for the analysis of Meclizine and its deuterated internal standard, Meclizine-d8 dihydrochloride. Designed for bioanalytical researchers, this guide addresses the specific challenges of analyzing piperazine-derivative antihistamines, including salt-form stoichiometry, ionization efficiency in electrospray positive mode (ESI+), and fragmentation logic. The protocol emphasizes a self-validating workflow to ensure regulatory compliance (FDA/EMA) in pharmacokinetic (PK) and toxicokinetic (TK) studies.
Introduction
Meclizine is a first-generation antihistamine with anticholinergic properties, widely used to treat motion sickness and vertigo.[1] In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical to compensate for matrix effects, extraction recovery variability, and ionization suppression.
Meclizine-d8 (typically labeled on the piperazine ring) serves as the ideal SIL-IS. However, the commercial supply of this reagent often comes as a dihydrochloride salt . A common source of analytical error is the failure to account for the salt dissociation and the specific location of the deuterium label during mass transition optimization.
Key Chemical Properties:
-
Analyte: Meclizine (Free Base MW: 390.95 g/mol )
-
Internal Standard: Meclizine-d8 Dihydrochloride (Salt MW: ~471.9 g/mol ; Free Base cation MW: ~399.0 g/mol )
-
LogP: ~5.9 (Highly lipophilic)
-
pKa: ~6.1 and 3.6 (Piperazine nitrogens)
Experimental Protocol
Materials & Reagents
-
Standards: Meclizine HCl (Reference Standard), Meclizine-d8 2HCl (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Human Plasma (K2EDTA) or relevant biological fluid.
Stock Solution Preparation (Critical Step)
-
Salt Correction Factor: When weighing Meclizine-d8 2HCl, you must correct for the hydrochloride counter-ions to determine the concentration of the free base (which is what the MS detects).
Protocol: Dissolve 1.0 mg of Meclizine-d8 2HCl in 1.0 mL of Methanol (DMSO is an alternative if solubility issues arise, but Methanol is preferred for MS compatibility). Sonicate for 5 minutes. This yields a free base concentration of ~0.845 mg/mL.
Sample Preparation: Protein Precipitation (PPT)
Due to Meclizine's high lipophilicity, protein precipitation is robust and minimizes adsorptive losses compared to SPE.
-
Aliquot 50 µL of plasma sample.
-
Add 200 µL of Internal Standard Solution (Meclizine-d8 in ACN, ~100 ng/mL).
-
Vortex vigorously for 1 min (disrupts protein binding).
-
Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to a clean vial.
-
Dilution: Add 100 µL of 0.1% Formic Acid in water (matches initial mobile phase to prevent peak broadening).
LC-MS/MS Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.7–3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Table 1: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 2.50 | 95 | Elute Analyte (LogP 5.9 drives late elution) |
| 3.50 | 95 | Wash column |
| 3.60 | 10 | Return to initial |
| 5.00 | 10 | Re-equilibration |
Mass Spectrometry Settings (ESI+)
Meclizine contains two basic nitrogen atoms in the piperazine ring, making it highly responsive to Positive Electrospray Ionization (ESI+).
Table 2: MRM Transitions & Source Parameters
| Parameter | Meclizine (Analyte) | Meclizine-d8 (IS) | Rationale |
|---|---|---|---|
| Precursor Ion (Q1) | 391.2 [M+H]+ | 399.2 [M+H]+ | Mass shift of +8 Da due to deuteration. |
| Quantifier Ion (Q3) | 201.1 | 201.1 | Cleavage of Chlorobenzhydryl group (See Diagram). |
| Qualifier Ion (Q3) | 165.1 | 173.1 | Piperazine-containing fragment (Retains d8 label). |
| Dwell Time | 50 ms | 50 ms | Ensure >12 points across the peak. |
| Collision Energy (CE) | 25-30 eV | 25-30 eV | Optimized for C-N bond cleavage. |
| Cone Voltage | 40 V | 40 V | Source dependent. |
Note on Cross-Talk: In the primary transition (391.2 -> 201.1 and 399.2 -> 201.1), the product ion is identical (the chlorobenzhydryl cation, which lacks the piperazine ring where the d8 label sits). This is acceptable because the Q1 quadrupole resolves the precursors (391 vs 399) completely. However, ensure no "in-source fragmentation" of 399 -> 391 occurs.
Mechanistic Visualization
Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the fragmentation logic used to select MRM transitions. The cleavage of the piperazine C-N bonds generates the primary fragments.
Caption: Fragmentation pathway of Meclizine and Meclizine-d8. Note that the major fragment (m/z 201.1) is common to both, necessitating strict Q1 resolution.
Method Validation & Troubleshooting
Linearity and Range
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Weighting:
linear regression is recommended due to the wide dynamic range and heteroscedasticity of ESI data.
Matrix Effects (IS Normalization)
Meclizine is hydrophobic and elutes late, often in the region of phospholipids.
-
Test: Post-column infusion of Meclizine while injecting blank plasma extract.
-
Observation: Look for suppression zones.
-
Solution: The deuterated IS (d8) will co-elute perfectly with the analyte, correcting for any suppression observed. If suppression is >50%, consider switching to Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (90:10).
Troubleshooting "Missing" Peaks
If Meclizine-d8 signal is low:
-
Check Solubility: Did you dissolve the dihydrochloride salt in pure ACN? It may precipitate. Use Methanol or Water/MeOH for the initial stock.
-
Check pH: Ensure mobile phase is acidic (pH ~3.0). At neutral pH, the tertiary amines deprotonate, reducing ESI+ efficiency and causing peak tailing.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4034, Meclizine. Retrieved from [Link]
-
US Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry.[4] Journal of Chromatography B, 879(1), 95-99.[4] (Methodological basis for PPT and acidic mobile phase).
Sources
- 1. aaup.edu [aaup.edu]
- 2. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Meclizine-d8 LC-MS/MS Assay Troubleshooting
Topic: Signal Suppression & Matrix Effects Ticket ID: MEC-D8-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing Matrix-Induced Ion Suppression , a phenomenon where co-eluting endogenous components (specifically glycerophosphocholines) compete with Meclizine for ionization in the electrospray source. Because Meclizine is a highly lipophilic base (LogP ~5.8), it often co-elutes with the "phospholipid tail" of plasma extracts, leading to erratic signal drops.
This guide provides a root-cause analysis and validated recovery protocols.
Module 1: Diagnosis – "Is it really suppression?"
Before altering extraction protocols, you must confirm that the signal loss is due to the matrix and not instrument drift or adsorption. The gold standard for this is Post-Column Infusion (PCI) .
Protocol: Post-Column Infusion (PCI)
This experiment visualizes the exact retention time windows where your matrix suppresses the signal.
-
Setup: Place a T-junction between your analytical column and the MS source.
-
Infusion: Syringe-pump a constant flow of Meclizine analyte (100 ng/mL) into the T-junction at 5–10 µL/min.
-
Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method) via the LC.[1]
-
Analysis: Monitor the baseline. A flat baseline indicates no effect. A sharp dip (negative peak) indicates suppression; a hump indicates enhancement.
Workflow Diagram: PCI Setup
Figure 1: Schematic of the Post-Column Infusion setup for detecting matrix effects zones.
Module 2: The Root Cause – Extraction Efficiency
The Problem: Most users attempt Protein Precipitation (PPT) with Acetonitrile. The Failure Mode: PPT removes proteins but leaves phospholipids (PLs) in the supernatant. Meclizine is hydrophobic; PLs are hydrophobic. They will co-elute on a C18 column, causing massive suppression.
The Solution: Switch to Liquid-Liquid Extraction (LLE) . Meclizine is a base (piperazine derivative).[2] By adjusting the sample pH to >9.0, you neutralize the molecule, driving it into an organic solvent while leaving charged phospholipids and salts in the aqueous phase.
Recommended LLE Protocol for Meclizine
-
Aliquot: 50 µL Plasma + 10 µL Meclizine-d8 IS.
-
Basify: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10). Crucial Step: This neutralizes the Meclizine amines.
-
Extract: Add 600 µL Ethyl Acetate:Hexane (50:50) or MTBE .
-
Agitate: Vortex 5 mins, Centrifuge 5 mins @ 4000g.
-
Transfer: Move supernatant to a clean plate; evaporate to dryness; reconstitute.
Data Comparison: Extraction Techniques
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 98% (Superior) |
| Meclizine Recovery | High, but dirty | Variable (requires optimization) | High & Clean |
| Cost | Low | High | Low |
| Suppression Risk | High | Low | Lowest |
Module 3: The Internal Standard Issue
Question: "I am using Meclizine-d8. Shouldn't that correct for suppression?"
Answer: Not always.[3][4][5] Deuterated standards (d8) are heavier than the native drug (d0). On high-efficiency columns, retention time shifts (the Deuterium Isotope Effect) can occur. The d8-IS may elute slightly before the d0-analyte.
-
Scenario: If a suppression zone (phospholipid peak) is sharp, the d8 peak might sit inside the suppression zone while the d0 peak sits outside it (or vice versa). The IS fails to track the analyte response, leading to quantitation errors.
Troubleshooting Logic Tree
Figure 2: Decision logic for isolating the source of signal variability.
Module 4: Chromatography Optimization
If you cannot change extraction methods, you must chromatographically separate the Meclizine from the phospholipids.
-
Monitor Phospholipids: Add the transition m/z 184 -> 184 (or 184 -> 86) to your method. This tracks phosphatidylcholines.
-
Column Choice:
-
Avoid: Standard C18 if PLs are co-eluting.
-
Prefer:Biphenyl or Phenyl-Hexyl phases. These offer "pi-pi" interactions with the aromatic rings of Meclizine, increasing its retention and shifting it away from the aliphatic phospholipids.
-
-
Mobile Phase: Use Ammonium Formate (5mM) in the aqueous phase.[6] Meclizine is basic; the buffer maintains consistent ionization and peak shape, preventing tailing which exacerbates overlap with the matrix.
References & Authority
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Defines the calculation of Matrix Factor (MF) and acceptance criteria for bioanalytical assays. Source:
-
Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates." Journal of Chromatography B. (Establishes the mechanism of phospholipid suppression in LC-MS). Source:
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (The foundational paper for the Post-Column Infusion technique). Source:
-
Wang, Z., et al. (2011). "Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry."[7] (Validates LLE and mobile phase choices for Meclizine). Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meclizine Hydrochloride | C25H31Cl3N2O | CID 173612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Retention Time Shifts Between Meclizine and Meclizine-d8
Welcome to the technical support guide for managing retention time (RT) shifts between Meclizine and its deuterated internal standard, Meclizine-d8. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve chromatographic discrepancies encountered during LC-MS analysis. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting workflows, and preventative measures to ensure robust and reliable bioanalytical data.
Introduction: The Isotope Effect in Chromatography
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as Meclizine-d8, is considered the gold standard. The underlying assumption is that the SIL-IS will co-elute with the analyte, perfectly mimicking its behavior during sample preparation, chromatography, and ionization, thus correcting for any experimental variability.
However, a phenomenon known as the chromatographic isotope effect can lead to a separation between the analyte and its deuterated counterpart.[1][2] This effect arises from subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in altered intermolecular interactions with the stationary phase.[1]
In reversed-phase liquid chromatography (RPLC), the most common analytical mode for pharmaceutical compounds, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[1] This is because the weaker van der Waals interactions of the deuterated compound with the non-polar stationary phase lead to reduced retention.[1] The magnitude of this shift is influenced by factors such as the number and position of deuterium atoms in the molecule.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my Meclizine-d8 eluting at a different retention time than Meclizine?
This is a classic manifestation of the chromatographic isotope effect. The eight deuterium atoms in the Meclizine-d8 molecule alter its hydrophobicity just enough to cause a slight difference in its interaction with the stationary phase compared to the unlabeled Meclizine. In typical reversed-phase methods, you can expect Meclizine-d8 to elute slightly before Meclizine.[1][4]
Q2: My Meclizine and Meclizine-d8 peaks used to co-elute, but now they are separating. What happened?
A sudden or gradual separation of previously co-eluting peaks indicates a change in your analytical method's performance. This could be due to:
-
Column Aging: Over time, the stationary phase of your HPLC/UHPLC column can degrade, leading to changes in selectivity.
-
Mobile Phase Inconsistency: Small variations in mobile phase composition, pH, or additive concentration can significantly impact retention and selectivity.
-
Instrumental Drift: Fluctuations in column temperature or gradient proportioning by the pump can alter chromatographic conditions.
Q3: Is a small retention time shift between Meclizine and Meclizine-d8 acceptable for quantitative analysis?
A small, consistent, and reproducible retention time shift is often acceptable, provided that the integration of both peaks is accurate and the internal standard reliably tracks the analyte's response. However, a significant or variable shift can compromise data quality, especially if it leads to differential matrix effects. Regulatory guidelines often require that the internal standard's retention time is within a certain percentage of the analyte's retention time.
Troubleshooting Retention Time Shifts
When faced with an unexpected or unacceptable retention time shift between Meclizine and Meclizine-d8, a systematic troubleshooting approach is essential. The following sections detail potential causes and provide step-by-step protocols for diagnosis and resolution.
Diagram: Troubleshooting Workflow
Caption: A logical flow for diagnosing retention time shifts.
Mobile Phase Investigation
The mobile phase is a critical factor influencing chromatographic selectivity. Even minor variations can lead to significant changes in retention behavior.
Potential Issues & Solutions:
| Parameter | Potential Issue | Troubleshooting Steps | Expected Outcome |
| Organic Modifier % | Incorrect composition of acetonitrile or methanol. | 1. Prepare fresh mobile phase, carefully measuring all components. 2. If using a gradient, check the pump's proportioning accuracy. | Restoration of original retention times and peak separation. |
| Aqueous Buffer pH | A shift in pH can alter the ionization state of Meclizine, affecting its retention. | 1. Measure the pH of the aqueous mobile phase. 2. Prepare fresh buffer and re-measure the pH. | Consistent retention times and peak shapes. |
| Buffer Concentration | Incorrect salt concentration can impact peak shape and retention. | 1. Verify the weight of the buffer salt used. 2. Prepare fresh buffer. | Improved peak symmetry and reproducible retention. |
Experimental Protocol: Mobile Phase Verification
-
Preparation of Fresh Mobile Phase:
-
Accurately weigh all buffer components.
-
Use calibrated volumetric flasks and pipettes.
-
Measure the pH of the aqueous portion after adding all components and before mixing with the organic solvent.
-
Filter all mobile phases through a 0.22 µm filter.
-
-
System Flush:
-
Purge all pump lines with the fresh mobile phase for at least 5 minutes.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
-
Analysis:
-
Inject a system suitability standard containing both Meclizine and Meclizine-d8.
-
Compare the resulting chromatogram to a reference chromatogram.
-
Column Health Assessment
The analytical column is the heart of the separation process. Its performance can degrade over time due to contamination or stationary phase degradation.
Potential Issues & Solutions:
-
Column Contamination: Buildup of matrix components can create active sites that alter selectivity.
-
Solution: Implement a column washing procedure. A generic reversed-phase wash sequence is:
-
Water
-
Acetonitrile
-
Isopropanol
-
Hexane (if compatible with your column)
-
Isopropanol
-
Acetonitrile
-
Re-equilibrate with your mobile phase.
-
-
-
Stationary Phase Degradation: This can occur due to extreme pH or high temperatures.
-
Solution: Replace the column with a new one of the same type and batch if possible.
-
Experimental Protocol: Column Performance Test
-
Benchmark a New Column: When you receive a new column, run a standard of Meclizine and Meclizine-d8 and record the retention times, peak shapes, and resolution. This will be your benchmark.
-
Periodic Testing: On a regular basis, re-inject the same standard and compare the results to your benchmark. A significant deviation may indicate a failing column.
Instrument Parameter Verification
Consistent instrument performance is crucial for reproducible chromatography.
Potential Issues & Solutions:
-
Column Temperature Fluctuation: The column oven temperature directly affects retention time.
-
Solution: Verify the accuracy of the column oven using a calibrated thermometer. Ensure the oven is set to the method-specified temperature and has had adequate time to stabilize.
-
-
Gradient Profile Errors: Inaccurate gradient formation by the pump can drastically alter the separation.
-
Solution: Perform a gradient proportioning valve test as recommended by your instrument manufacturer.
-
Method Optimization to Mitigate the Isotope Effect
If the isotope effect is inherently pronounced with your current method, you may need to optimize the chromatographic conditions to bring the retention times closer together.
Key Parameters to Adjust:
-
Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent) will increase the overall retention time and can sometimes reduce the separation between the analyte and its internal standard.
-
Temperature: Lowering the column temperature can sometimes increase retention and reduce the kinetic differences that contribute to the isotope effect.
-
Mobile Phase Additives: The type and concentration of acid (e.g., formic acid, acetic acid) can influence the ionization of Meclizine and its interaction with the stationary phase. Experiment with different additives or concentrations.
-
Stationary Phase Chemistry: If all else fails, exploring a different column chemistry (e.g., a different C18 phase, a phenyl-hexyl phase) may provide the necessary selectivity to co-elute Meclizine and Meclizine-d8. Meclizine is a basic and hydrophobic compound, and poor peak shape can occur on traditional reversed-phase columns due to interactions with residual silanols.[5] A mixed-mode column, such as one with a cation-exchange mechanism, could be beneficial.[5]
Diagram: Method Optimization Strategy
Caption: A hierarchical approach to method optimization.
Conclusion
Resolving retention time shifts between Meclizine and Meclizine-d8 requires a systematic and logical approach to troubleshooting. By understanding the underlying principles of the chromatographic isotope effect and methodically investigating the potential causes—from mobile phase preparation to column health and instrument parameters—researchers can ensure the development of robust and reliable analytical methods. When troubleshooting proves insufficient, a structured approach to method optimization can mitigate the inherent separation and restore confidence in your quantitative data.
References
-
Béguin, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 180-186. [Link]
-
Jankowski, M. R., et al. (2014). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 4(3), 654-675. [Link]
-
HELIX Chromatography (n.d.). HPLC Methods for analysis of Meclizine. Retrieved from HELIX Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Technical Support Center: Meclizine-d8 Dihydrochloride Analysis
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Meclizine-d8 dihydrochloride. As a deuterated internal standard, its peak integrity is paramount for accurate quantification. This document provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with Meclizine-d8 dihydrochloride on my C18 column. What is the underlying chemical cause?
A1: The peak tailing you are observing is a classic manifestation of secondary retention mechanisms, a common issue when analyzing basic compounds like Meclizine on standard silica-based reversed-phase columns.[1][2]
Meclizine is a basic molecule containing two amine functional groups within its piperazine ring. In typical reversed-phase mobile phases (pH 3-7), these amines become protonated, carrying a positive charge.[3] The root cause of the tailing is the electrostatic interaction between your positively charged Meclizine-d8 analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[4][5]
This interaction is problematic because:
-
It's a secondary retention mechanism: While the primary (and desired) retention mechanism is hydrophobic interaction with the C18 chains, the silanol interaction adds a strong, unwanted ionic component.
-
It's non-uniform: Not all analyte molecules interact with silanols to the same degree. This differential retention causes a portion of the analyte to elute later than the main band, resulting in an asymmetric or "tailing" peak.[6]
Below is a diagram illustrating this problematic interaction.
Caption: Systematic workflow for troubleshooting peak tailing.
Q3: You mentioned mobile phase optimization. Can you provide specific protocols for this?
A3: Certainly. The goal is to disrupt the ionic interaction between the Meclizine-d8 and the silica surface. This can be achieved in two primary ways: controlling the mobile phase pH or adding a competing base.
| Strategy | Mechanism of Action | Recommended Protocol | Pros | Cons |
| Low pH (2.5 - 3.5) | At low pH, the concentration of protons (H+) is high, which suppresses the ionization of the acidic silanol groups (Si-OH), keeping them in their neutral form. This eliminates the negative charge on the stationary phase, preventing ionic interaction with the positively charged analyte. [5][7] | Protocol 1 | Highly effective, simple to implement, compatible with most C18 columns. | Can shorten the lifespan of some silica-based columns over time. |
| Competing Base | An amine modifier, like triethylamine (TEA), is added to the mobile phase. TEA is a small basic molecule that also gets protonated. It will preferentially interact with the ionized silanol sites, effectively "shielding" them from the larger Meclizine-d8 analyte. [8] | Protocol 2 | Very effective for stubborn peak tailing, can be used at slightly higher pH than the low-pH method. | Can cause baseline noise, may suppress MS signal if using LC-MS, can be difficult to flush from the system. |
| High pH (9 - 11) | At high pH, the basic amine groups on the Meclizine-d8 molecule are deprotonated and become neutral. This eliminates the positive charge on the analyte, thus preventing the ionic interaction with the (now fully ionized) silanol groups. | Requires a pH-stable column (e.g., hybrid silica). | Can provide excellent peak shape. | Not recommended for standard silica columns , as high pH will rapidly dissolve the silica backbone, destroying the column. |
This protocol is based on successful published methods for Meclizine analysis. [9][10]
-
Prepare Aqueous Phase: Start with HPLC-grade water. Add an acidifier to reach a target pH of 3.0. Orthophosphoric acid is a common choice. A 10-20 mM buffer (e.g., phosphate or formate) is highly recommended to maintain a stable pH. [6]2. Prepare Mobile Phase: Mix the buffered aqueous phase (Solvent A) with an organic modifier like methanol or acetonitrile (Solvent B). A common starting point for Meclizine is a ratio around 65:35 Methanol:Aqueous Buffer. [8][9]3. Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure is stable.
-
Inject Standard: Inject a standard of Meclizine-d8 dihydrochloride and evaluate the peak shape.
-
Optimize: If tailing persists, incrementally decrease the pH towards 2.5. You can also adjust the organic modifier percentage to optimize retention time.
This protocol adapts a validated method for Meclizine hydrochloride. [8]
-
Prepare Aqueous Phase: To HPLC-grade water, add triethylamine (TEA) to a final concentration of 0.1-0.2% (v/v).
-
Adjust pH: After adding the TEA, adjust the pH of the aqueous phase down to 3.0 using orthophosphoric acid. This ensures the TEA is protonated and the silanols are suppressed.
-
Prepare Mobile Phase: Mix the TEA-containing aqueous phase (Solvent A) with methanol (Solvent B) in a ratio of approximately 65:35. [8]4. Equilibrate and Analyze: Follow steps 3 and 4 from Protocol 1. The TEA should significantly improve peak symmetry by masking the active silanol sites.
Q4: If mobile phase changes don't completely solve the problem, what kind of column should I use?
A4: If you continue to see tailing after mobile phase optimization, your column may have a high number of active residual silanols. In this case, switching to a more inert stationary phase is the next logical step.
-
High-Quality, End-Capped Columns: Modern columns are typically "end-capped," where the residual silanols are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less active. [1]However, the quality and extent of end-capping vary significantly between manufacturers. A column specifically marketed for "high performance" or for the analysis of basic compounds is a good choice.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group provides two benefits: it shields the analyte from residual silanols on the silica surface and can offer alternative selectivity.
-
Bidentate or Sterically Protected Phases: These use bulky side groups or bidentate bonding to the silica surface, which provides enhanced stability at low pH and better shielding of silanols.
When selecting a new column, look for application notes from the manufacturer that demonstrate good peak shape for basic analytes like amitriptyline, nortriptyline, or other piperazine-containing drugs, as these are common probes for silanol activity.
Q5: Could my sample preparation or HPLC system itself be contributing to the tailing?
A5: Yes, though less common than chemical interactions, system and sample effects can certainly cause or exacerbate peak tailing.
-
Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, including tailing or fronting. [5][11]Solution: Always try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Extra-Column Volume: This refers to the volume within your system outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume can cause band broadening that appears as peak tailing. [11]Solution: Use tubing with a narrow internal diameter (e.g., 0.005"), ensure all fittings are properly connected without gaps, and keep tubing lengths as short as possible.
-
Column Contamination or Degradation: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating active sites that cause tailing. [6]A physical void or channel forming in the column bed can also lead to poor peak shape. Solution: Use a guard column to protect your analytical column. [12]If you suspect contamination, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If a void is suspected, replacing the column is often the only solution. [6]
References
- Chrom Tech, Inc. (2025, October 28).
- Salih, O. S., Jaber, S. A., & Sulaiman, H. T. Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation.
- Salih, O. S., Jaber, S. A., & Sulaiman, H. T. Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. University of Baghdad Digital Repository.
- Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences.
- Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ResearchGate. (2019, July 12). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MECLIZINE HYDROCHLORIDE AND CAFFEINE IN BULK AND TABLET DOSAGE FORM.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ACD/Labs. (2022, October 6).
- Restek. LC Troubleshooting—All of My Peaks are Tailing!
- GMP Insiders.
- Cayman Chemical. Meclizine-d8 (hydrochloride) (CAS 1432062-16-2).
- ChemicalBook. Meclizine-d8 Dihydrochloride CAS#.
- Imtakt USA. (2024, June 27). HPLC - Troubleshooting Tailing. YouTube.
- HPLC Troubleshooting Guide.
- Wikipedia. Meclizine.
- PubChem. Meclizine.
- Cayman Chemical. Meclizine (hydrochloride)
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide to FDA-Compliant Meclizine LC-MS/MS Method Validation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory hurdle; it is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides an in-depth, technically-grounded walkthrough of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of meclizine in biological matrices, meticulously adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the "why" behind the "how," offering insights into the causality of experimental choices and demonstrating how each step contributes to a self-validating, trustworthy analytical system. We will also objectively compare the performance of the LC-MS/MS method against established alternatives, supported by experimental data, to empower you in selecting the most appropriate analytical strategy for your research.
The Primacy of LC-MS/MS in Bioanalysis: A Synergy of Separation and Specificity
The coupling of liquid chromatography with tandem mass spectrometry has revolutionized the field of bioanalysis. LC facilitates the physical separation of the analyte of interest, meclizine, from a complex biological matrix. Subsequently, MS/MS provides an unparalleled level of specificity and sensitivity by detecting the analyte based on its unique mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. This dual-filter approach minimizes the impact of interfering substances, a critical consideration when dealing with the inherent complexity of biological samples.
The Regulatory Framework: FDA and ICH M10 Guidelines
The validation of a bioanalytical method is a systematic process to demonstrate that the method is reliable and reproducible for its intended use. The FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the harmonized ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis" provide a comprehensive framework for this process.[1][2][3][4][5][6][7] These guidelines underscore the importance of ensuring data quality and consistency to support regulatory decisions.[2][5] A full validation for a chromatographic method encompasses several key parameters, which we will explore in detail.[4][8]
A Step-by-Step Validation of a Meclizine LC-MS/MS Method
The following sections will detail the experimental protocols for validating an LC-MS/MS method for meclizine, explaining the rationale behind each validation parameter.
Experimental Workflow: From Sample to Signal
The general workflow for meclizine quantification via LC-MS/MS involves several critical steps, from sample preparation to data acquisition.
Caption: A typical experimental workflow for the quantification of meclizine in biological samples using LC-MS/MS.
Selectivity and Specificity
The "Why": Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample.[9] Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as metabolites, impurities, or concomitant medications.[4][8]
The "How" (Protocol):
-
Analyze at least six different blank matrix samples from individual sources.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with potential interfering substances (e.g., common metabolites, structurally similar drugs).
-
Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of meclizine and the internal standard (IS) should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Calibration Curve and Linearity
The "Why": The calibration curve establishes the relationship between the instrument response and the known concentrations of the analyte.[9] This relationship must be continuous and reproducible over the intended analytical range.
The "How" (Protocol):
-
Prepare a blank matrix sample, a zero standard (blank matrix with IS), and at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of meclizine.
-
The concentration range should encompass the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Acceptance Criteria: The simplest regression model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥0.99 is generally expected.[10][11][12] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
The "Why": Accuracy describes the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements.[9] These parameters are crucial for ensuring the reliability of the quantitative data.
The "How" (Protocol):
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Sensitivity (Lower Limit of Quantification - LLOQ)
The "Why": The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.
The "How" (Protocol):
-
The LLOQ is established as the lowest standard on the calibration curve.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of the blank. The accuracy should be within ±20% of the nominal concentration, and the precision should not exceed 20% CV.
Stability
The "Why": Analyte stability must be evaluated to ensure that the concentration of meclizine does not change from the time of sample collection to the time of analysis.
The "How" (Protocol):
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a period longer than the expected sample storage time.
-
Stock Solution Stability: Evaluate the stability of the meclizine and IS stock solutions at their storage temperature.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Core parameters for bioanalytical method validation according to FDA guidelines.
Comparative Analysis: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is often the gold standard, other analytical techniques can be employed for meclizine quantification. The choice of method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and cost considerations.
| Parameter | LC-MS/MS | HPLC-UV | Spectrophotometry |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Measurement of light absorbance of a colored complex |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (potential for co-eluting interferences) | Low (prone to interference from other absorbing compounds) |
| Sensitivity (LOQ) | Very High (typically in the low ng/mL to pg/mL range)[10][12] | Moderate (typically in the µg/mL range)[13] | Low (typically in the µg/mL range)[14][15] |
| Linear Range | Wide (typically 3-4 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Sample Throughput | High (with modern autosamplers and fast gradients) | Moderate | Low to Moderate |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate to High | Low to Moderate | Low |
| Development Time | Moderate to High | Moderate | Low to Moderate |
Data-Driven Insights:
Published literature demonstrates the superior sensitivity of LC-MS/MS methods for meclizine. For instance, a validated LC-MS/MS method for meclizine enantiomers reported a Limit of Quantification (LOQ) of 5.0 ng/mL.[10] In contrast, a validated UHPLC-UV method for meclizine reported an LLOQ of 1.1 µg/mL (1100 ng/mL).[13] A spectrophotometric method for meclizine determination had a limit of quantification of 2.29 µg/mL (2290 ng/mL).[14]
This significant difference in sensitivity makes LC-MS/MS the method of choice for pharmacokinetic studies where low concentrations of the drug are expected in biological fluids. While HPLC-UV and spectrophotometric methods can be suitable for the analysis of pharmaceutical formulations where the drug concentration is high, they often lack the sensitivity and specificity required for bioanalytical applications.[13][14][15][16][17]
Conclusion: The Right Tool for the Right Question
The validation of a bioanalytical method is a scientifically rigorous process that underpins the reliability of data in drug development. The LC-MS/MS method, when validated according to FDA and ICH guidelines, offers unparalleled sensitivity, specificity, and a wide dynamic range for the quantification of meclizine in biological matrices. While alternative methods like HPLC-UV and spectrophotometry have their place, particularly in quality control of pharmaceutical products, they generally do not meet the stringent requirements for bioanalysis.
As a Senior Application Scientist, I advocate for a thorough understanding of the analytical objectives to guide method selection. For pharmacokinetic and bioavailability studies of meclizine, a validated LC-MS/MS method is the authoritative choice, ensuring data of the highest quality and integrity to support critical drug development decisions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][5]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link][3]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link][4]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link][5]
-
Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link][18]
-
Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link][19]
-
Byran, G., Ramachandran, S. K., Lakshmanan, K., Rajagopal, K., & Nainar, M. S. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug development and industrial pharmacy, 47(3), 361–366. [Link][10]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Taylor & Francis Online. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link][11]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][20]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link][9]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][7]
-
ResearchGate. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations | Request PDF. [Link][12]
-
University of Baghdad Digital Repository. (2022). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. [Link][13]
-
Bentham Science. (2018). Spectrophotometric Method for Determination of Meclizine. [Link][14]
-
IQVIA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][21]
-
ResearchGate. (2018). (PDF) Spectrophotometric Method for Determination of Meclizine in Pure and Dosage form Via Ion Pair Complex Formation Using Eosin Y. [Link][15]
-
PubMed. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. [Link][16]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2020). Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. [Link][17]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. aaup.edu [aaup.edu]
- 15. researchgate.net [researchgate.net]
- 16. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 20. fda.gov [fda.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
Comparative Guide: Cross-Validation of Meclizine-d8 Quantification in Urine vs. Plasma
Executive Summary
This guide provides a technical framework for the bioanalytical cross-validation of Meclizine (an H1 antagonist) using its deuterated internal standard, Meclizine-d8. While plasma quantification is standard for pharmacokinetic (PK) profiling, urine analysis is critical for renal clearance and metabolite excretion studies.
The core challenge lies in the divergent physicochemical properties of the matrices: plasma is protein-rich and pH-buffered, while urine is high-salt, variable-pH, and prone to non-specific binding (NSB). This guide details the experimental adjustments required to validate Meclizine-d8 as a reliable normalizer across both matrices, ensuring regulatory compliance with FDA M10 and ICH M10 guidelines.
Scientific Foundation & Mechanism
The Analyte and Internal Standard
Meclizine is a lipophilic, basic piperazine derivative (
-
Meclizine (
): m/z 391.2 201.1 (Quantifier) -
Meclizine-d8 (IS): m/z 399.2
201.1 (Typical transition, dependent on labeling position)
The Role of Meclizine-d8: Meclizine-d8 is essential because it co-elutes with the analyte, experiencing the exact same ionization environment. In urine, where ion suppression from salts is high, and in plasma, where phospholipids cause suppression, the d8-IS compensates for these matrix effects (ME) by maintaining a constant area ratio.
Matrix Dichotomy: Plasma vs. Urine
| Feature | Plasma (EDTA/Heparin) | Urine | Impact on Meclizine |
| Composition | Proteins (Albumin), Phospholipids | Urea, Salts, Glucuronides | Plasma requires protein removal; Urine requires salt removal. |
| pH Stability | Buffered (~7.4) | Highly Variable (4.5 – 8.0) | Urine pH variability alters Meclizine retention/extraction efficiency. |
| Binding | High Protein Binding | Low Protein / High Surface Adsorption | Critical: Meclizine is hydrophobic and will stick to urine cup walls (NSB) without surfactants. |
Experimental Protocol & Methodology
LC-MS/MS Conditions (Universal)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),
mm, 2.6 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (5% B to 95% B) to elute the lipophilic Meclizine, followed by a wash to remove plasma phospholipids.
Sample Preparation Workflows
The extraction strategy must diverge to address specific matrix interferences.
Protocol A: Plasma (Protein Precipitation - PPT)
-
Rationale: Fast, removes proteins, suitable for high-concentration PK samples.
-
Aliquot 50 µL Plasma.
-
Add 20 µL Meclizine-d8 Working Solution (IS).
-
Add 200 µL Acetonitrile (precipitation agent).
-
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).
-
Transfer supernatant to vial.[1] Note: Monitor for phospholipid buildup on column.
Protocol B: Urine (Liquid-Liquid Extraction - LLE)
-
Rationale: Urine salts suppress ionization. LLE extracts the lipophilic Meclizine into an organic layer, leaving salts and polar glucuronides in the aqueous waste.
-
Aliquot 50 µL Urine.
-
CRITICAL STEP: Add 10 µL of 5% Tween-20 or BSA (prevents NSB to container).
-
Add 20 µL Meclizine-d8 Working Solution.
-
Add 50 µL Ammonium Acetate buffer (pH 9.0) to basify (ensures Meclizine is uncharged/neutral).
-
Add 600 µL Ethyl Acetate : Hexane (80:20).
-
Vortex, Centrifuge, Freeze aqueous layer (dry ice bath).
-
Pour off organic layer, evaporate to dryness, and reconstitute.
Visualization of Workflows
Diagram 1: Comparative Bioanalytical Workflow
This diagram illustrates the divergent processing paths required to reach the same LC-MS/MS endpoint.
Caption: Parallel workflows for Plasma (Red) and Urine (Yellow). Note the critical addition of surfactant and pH buffering in the Urine path to ensure recovery.
Cross-Validation Analysis
To cross-validate, you must prove that the method performs equivalently (or within set tolerances) in both matrices.
Matrix Effect (ME) & Recovery (RE)
The FDA M10 guidance requires assessment of Matrix Factors (MF). Meclizine-d8 should normalize the MF (IS-normalized MF
Calculation Logic:
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extract Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extract Spike): Standard spiked into matrix, then extracted.
| Parameter | Formula | Acceptance Criteria |
| Matrix Effect (%) | Plasma: 85-115% (Low suppression)Urine: 80-120% (Higher salt suppression allowed if IS corrects it) | |
| Recovery (%) | > 50% (Consistent across Low, Med, High QC levels) | |
| IS-Normalized MF | Must be close to 1.0 (CV < 15%) |
Diagram 2: Matrix Effect Mechanism
Why Meclizine-d8 is non-negotiable in urine analysis.
Caption: Mechanism of Ion Suppression. High salt content in urine "steals" charge in the ESI droplet. Because Meclizine-d8 is chemically identical, it is suppressed at the exact same rate, correcting the quantification.
Linearity and Sensitivity (LLOQ)
-
Plasma: Typically requires a higher range (e.g., 1–1000 ng/mL) due to
levels. -
Urine: Often requires a lower LLOQ (e.g., 0.1–100 ng/mL) because less than 1% of Meclizine is excreted unchanged in urine.
-
Validation Step: You must validate a lower curve for urine. Do not assume the plasma curve applies.
-
Stability Assessment
Urine pH varies significantly. Meclizine stability must be tested at:
-
pH 4.5 (Acidic Urine): Potential degradation or adsorption.
-
pH 8.0 (Basic Urine): Potential precipitation of the base.
-
Protocol: Spike Meclizine-d8 into pooled urine at pH 4.5 and pH 8.0. Incubate at RT for 24h. Compare recovery against fresh standards.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[2][3][4][5] [Link]
-
Liechti, M. E., et al. (2022).[6] Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[6] [Link](Cited for similar phenethylamine extraction workflows).
-
Al-Hadiya, B. M. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy.[3][7] [Link]
-
National Center for Biotechnology Information. (2024). Meclizine Compound Summary.[3][8] PubChem. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. moh.gov.bw [moh.gov.bw]
- 3. resolvemass.ca [resolvemass.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aaup.edu [aaup.edu]
Validated Linearity & Calibration of Meclizine: A Comparative Technical Guide
Content Type: Publish Comparison Guide Subject: Bioanalytical Method Validation (BMV) of Meclizine using Deuterated Internal Standards (d8-IS) Audience: Senior Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Core Managers.
Executive Summary: The Case for Stable Isotope Dilution
In the quantitative bioanalysis of Meclizine (an H1-antagonist with antiemetic properties), achieving a linear dynamic range that encompasses both
This guide objectively compares the calibration performance of Meclizine-d8 against traditional Analog Internal Standards (Analog-IS). Experimental evidence and mechanistic analysis demonstrate that while Analog-IS methods are cost-effective for simple formulations, Meclizine-d8 is the requisite choice for high-sensitivity plasma assays due to its ability to normalize matrix effects and extend the linear dynamic range up to 3 orders of magnitude.
Technical Deep Dive: Mechanisms of Linearity & Error
The Challenge: Matrix Effects in ESI
Meclizine is a hydrophobic base (
-
Analog-IS (e.g., Cinnarizine): Elutes at a different retention time (
) than Meclizine. It experiences a different matrix environment.[1][2] If Meclizine is suppressed by 40% and Cinnarizine by 10%, the area ratio response is skewed, curving the calibration line at low concentrations. -
Meclizine-d8 (SIL-IS): Co-elutes perfectly with the analyte (
). It experiences the exact same ionization suppression. The ratio remains constant even if absolute signal drops by 50%, preserving linearity.
Comparative Performance Matrix
| Feature | Meclizine-d8 (SIL-IS) | Cinnarizine (Analog-IS) | External Calibration |
| Linearity ( | > 0.999 (Weighted | 0.98 - 0.995 | < 0.95 (in matrix) |
| Dynamic Range | 0.5 – 500 ng/mL | 5 – 200 ng/mL | Narrow (Linearity fails at LLOQ) |
| Matrix Effect (ME) | Normalized (IS compensates) | Variable (IS drift) | Uncorrected |
| Retention Time | Identical to Analyte | Shifted ( | N/A |
| Cost | High | Low | Zero |
| Regulatory Risk | Low (Gold Standard) | Medium (Requires cross-validation) | High (Unacceptable for Bioanalysis) |
Experimental Protocol: Validated Meclizine-d8 Workflow
This protocol outlines a self-validating system for quantifying Meclizine in human plasma.
Reagents & Standards[1][3][4][5][6][7]
-
Analyte: Meclizine Dihydrochloride (Purity >99%)
-
Internal Standard: Meclizine-d8 Dihydrochloride (Isotopic purity
98% d8) -
Matrix: Drug-free human plasma (K2EDTA).
Preparation of Calibration Standards
Objective: Create a calibration curve ranging from 0.50 ng/mL (LLOQ) to 200.00 ng/mL (ULOQ) .
-
Stock Solutions: Prepare Meclizine (1.0 mg/mL) and Meclizine-d8 (1.0 mg/mL) in Methanol.
-
IS Working Solution (ISWS): Dilute d8-stock to 50 ng/mL in 50:50 Acetonitrile:Water.
-
Spiking:
-
Create 8 non-zero standards by serial dilution in plasma.
-
Concentrations: 0.5, 1.0, 5.0, 20.0, 50.0, 100.0, 160.0, 200.0 ng/mL.
-
Blanks: Include "Double Blank" (No Analyte, No IS) and "Zero Blank" (No Analyte, +IS).
-
Sample Extraction (Protein Precipitation)
Rationale: PPT is chosen over SPE for throughput, relying on the d8-IS to correct for the "dirtier" extract.
-
Aliquot 100 µL of plasma standard into a 96-well plate.
-
Add 20 µL of IS Working Solution (Meclizine-d8) to all wells except Double Blank.
-
Add 300 µL of cold Acetonitrile (precipitation agent).
-
Vortex for 2 mins at high speed.
-
Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions[8][9]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B
-
4.5 min: Stop
-
-
Detection: Positive ESI, MRM Mode.
-
Meclizine:
-
Meclizine-d8:
-
Visualizing the Logic: Workflow & Decision Making
Diagram 1: Analytical Workflow for Linearity Validation
This diagram illustrates the step-by-step flow from sample preparation to data regression.
Caption: Figure 1. Validated LC-MS/MS workflow utilizing Meclizine-d8 for matrix normalization.
Diagram 2: Internal Standard Selection Logic
Why choose d8 over an analog? This decision tree explains the scientific rationale.
Caption: Figure 2. Mechanistic impact of Internal Standard selection on assay linearity and precision.
Data Interpretation & Acceptance Criteria
When validating the linearity of Meclizine with d8-IS, the following criteria (based on FDA M10 guidelines) confirm the method's robustness:
-
Regression Model: Use Linear Regression (
) with weighting .-
Why? Homoscedasticity is rarely achieved in bioanalysis. The variance at 200 ng/mL is significantly higher than at 0.5 ng/mL. Weighting ensures the LLOQ is not skewed by the high standards.
-
-
Accuracy: Back-calculated concentrations of calibrators must be within
of nominal ( for LLOQ). -
Precision: The Coefficient of Variation (%CV) for the IS response (Meclizine-d8) across the run should be monitored. While the Area Ratio corrects for drift, extreme IS variability (>50% drop) indicates severe matrix suppression or injection failure.
Troubleshooting Linearity Issues
-
Saturation at ULOQ: If the curve flattens at >200 ng/mL, the detector is saturating. Use the
isotope of the d8-IS or detune the collision energy. -
Quadratic Fit: If a quadratic fit (
) is required, it suggests the linear range has been exceeded. Dilute samples or reduce injection volume.
References
-
Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry.[3] Journal of Chromatography B. Link
-
FDA.[6] (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] U.S. Food and Drug Administration.[6] Link
-
Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method.[8] Clinical Chemistry and Laboratory Medicine. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
Sources
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-day and Intra-day Reproducibility of Meclizine-d8 Signals in Bioanalytical Assays
Introduction: The Imperative of Reproducibility in Bioanalysis
In the landscape of drug development, the journey from discovery to regulatory submission is paved with data. The reliability of this data is paramount. Bioanalytical method validation is the documented process that ensures an analytical method is accurate, precise, and reproducible for its intended purpose.[1][2] Within this validation framework, the concept of reproducibility—the ability to generate consistent results over time—is a cornerstone of data integrity.[3]
This guide focuses specifically on the inter-day and intra-day reproducibility of the signal from Meclizine-d8, a deuterated stable isotope-labeled internal standard (SIL-IS). As an internal standard, Meclizine-d8 is added at a constant concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples. Its role is to normalize for variability that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the target analyte. Therefore, a stable and reproducible signal from Meclizine-d8 is not just desirable; it is a critical indicator of a well-controlled and reliable bioanalytical method.
The Scientific Rationale: Why Meclizine-d8 and Why Reproducibility Matters
2.1 The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a dominant technology in bioanalysis due to its high sensitivity and selectivity.[4] However, it is susceptible to variations that can affect signal intensity. The most significant of these is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[4][5]
A SIL-IS like Meclizine-d8 is the gold standard for mitigating these issues. It is chemically identical to the analyte (Meclizine) but has several hydrogen atoms replaced with deuterium. This results in a higher mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte. Because it is chemically identical, a SIL-IS co-elutes chromatographically and experiences nearly identical matrix effects and extraction recovery as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized.
2.2 Defining Reproducibility: Intra-day vs. Inter-day Precision
According to regulatory guidelines, the reproducibility of a bioanalytical method is typically assessed by evaluating its precision.[6][7]
-
Intra-day Precision (Repeatability): This measures the precision of the assay under the same operating conditions over a short period. It is determined by analyzing multiple replicates of the same sample (typically QC samples at different concentrations) within the same analytical run on a single day.[8]
-
Inter-day Precision (Intermediate Precision): This assesses the variability of the assay over time. The analysis is repeated on different days, often by different analysts or using different equipment, to understand how random events affect the method's precision.[9][10]
For the internal standard, consistent signal intensity (measured as peak area) across all injections in a batch and across different batches is a key performance indicator. Significant fluctuation in the Meclizine-d8 signal suggests an underlying issue with the method that must be addressed.
Experimental Design for Assessing Meclizine-d8 Signal Reproducibility
A robust experimental design is critical for accurately evaluating reproducibility. The protocol described here is a self-validating system designed to meet the stringent requirements of regulatory bodies.
Materials and Reagents
-
Meclizine-d8 (Reference Standard)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
HPLC-grade or MS-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Formic Acid (or other appropriate mobile phase modifier)
-
Analytical column (e.g., C18 reverse-phase column)
Preparation of Samples
-
Stock Solution: Prepare a stock solution of Meclizine-d8 in an appropriate organic solvent (e.g., methanol).
-
Working Internal Standard (IS) Solution: Dilute the stock solution to the final concentration that will be used in the assay. This concentration should yield a robust signal in the mass spectrometer without being excessively high.
-
Quality Control (QC) Samples: Prepare QC samples by spiking a known amount of the target analyte (Meclizine) into the control biological matrix at three concentrations: Low, Medium, and High.
-
Sample Extraction: A protein precipitation extraction is a common and straightforward method.
-
Aliquot 100 µL of each QC sample into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the working IS solution (Meclizine-d8) to each tube.
-
Add 300 µL of cold acetonitrile (containing the IS) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI) is commonly used.
-
MRM Transitions:
-
Meclizine (Analyte): Specific precursor ion → specific product ion
-
Meclizine-d8 (IS): Specific precursor ion (M+8) → specific product ion
-
-
Chromatographic Conditions: A gradient elution on a C18 column is typical to separate the analyte from matrix components. The goal is to achieve a sharp, symmetrical peak.
The Validation Study Plan
Intra-day Reproducibility (Run 1):
-
On Day 1, prepare a fresh calibration curve and analyze it.
-
Analyze six replicates of each QC level (Low, Mid, High).
-
The entire sequence constitutes a single analytical run.
Inter-day Reproducibility (Runs 2 and 3):
-
On Day 2 and Day 3, repeat the entire process. This includes preparing fresh calibration curves and analyzing a new set of six replicates for each QC level.
Diagram: Experimental Workflow for Reproducibility Assessment
The following diagram outlines the comprehensive workflow for assessing the reproducibility of the Meclizine-d8 signal.
Caption: Workflow from sample preparation to data analysis.
Data Analysis and Acceptance Criteria
For each analytical run, the peak area of the Meclizine-d8 signal is recorded for every injection (calibration standards, QCs, blanks).
-
Calculate Statistics: For the QC samples at each concentration level, calculate the mean peak area, the standard deviation (SD), and the coefficient of variation (%CV).
-
%CV = (Standard Deviation / Mean) * 100
-
-
Regulatory Acceptance Criteria: While guidelines primarily focus on the precision of the analyte concentration (which relies on the IS), a stable IS signal is an implicit requirement. A common industry practice is to apply a similar standard to the IS response. The %CV for the Meclizine-d8 peak area across all QC samples in a run should ideally be ≤ 15% . Significant deviation from this suggests a potential issue.
Hypothetical Data: A Comparison
Table 1: Intra-day Reproducibility of Meclizine-d8 Peak Area (Day 1)
| QC Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean Area | SD | %CV |
|---|---|---|---|---|---|---|---|---|---|
| Low QC | 1,520,345 | 1,498,765 | 1,555,123 | 1,510,987 | 1,488,543 | 1,534,211 | 1,517,996 | 23,815 | 1.6% |
| Mid QC | 1,533,456 | 1,567,890 | 1,512,345 | 1,588,901 | 1,545,678 | 1,550,112 | 1,549,730 | 26,543 | 1.7% |
| High QC | 1,499,876 | 1,521,098 | 1,543,210 | 1,505,678 | 1,518,901 | 1,530,211 | 1,519,829 | 15,987 | 1.1% |
Table 2: Inter-day Reproducibility of Meclizine-d8 Mean Peak Area
| QC Level | Mean Area (Day 1) | Mean Area (Day 2) | Mean Area (Day 3) | Overall Mean | SD | %CV |
|---|---|---|---|---|---|---|
| Low QC | 1,517,996 | 1,589,450 | 1,499,870 | 1,535,772 | 46,981 | 3.1% |
| Mid QC | 1,549,730 | 1,610,321 | 1,520,456 | 1,560,169 | 45,789 | 2.9% |
| High QC | 1,519,829 | 1,576,543 | 1,501,234 | 1,532,535 | 39,234 | 2.6% |
Interpretation: The hypothetical data shows excellent reproducibility. Both intra-day and inter-day %CV values are well below the 15% threshold, indicating a stable and well-controlled analytical process.
Troubleshooting Poor Reproducibility: A Scientist's Perspective
When the %CV for the Meclizine-d8 signal exceeds 15%, it is a red flag that demands investigation. The cause can typically be traced to one of three areas: sample preparation, chromatography, or the mass spectrometer itself.[11]
5.1 Sample Preparation Inconsistencies
-
Causality: Inconsistent pipetting of the internal standard solution is the most common culprit. Automated liquid handlers can improve precision but require proper maintenance and calibration. Variable sample extraction efficiency can also contribute, although a SIL-IS should compensate for this.
-
Troubleshooting:
-
Verify pipette calibration and operator technique.
-
Ensure the internal standard solution is homogeneous and has not evaporated.
-
Review the extraction procedure for any steps that could introduce variability.[11]
-
5.2 Chromatographic Issues
-
Causality: The stability of the LC system is crucial. Fluctuations in pump pressure, inconsistent column temperature, or a partially clogged column can alter retention times and peak shapes, affecting peak area integration.[12][13] Column degradation over the course of a long analytical run can also lead to signal drift.
-
Troubleshooting:
-
Equilibrate the system thoroughly before starting the run.
-
Monitor system pressure for any anomalies.
-
Use a guard column to protect the analytical column from matrix contaminants.
-
Ensure mobile phase solvents are fresh, properly mixed, and degassed.[14]
-
5.3 Mass Spectrometer and Ion Source Instability
-
Causality: The ion source is where the analyte is charged before entering the mass spectrometer. It is highly sensitive to contamination from the sample matrix. A dirty or improperly optimized ion source can lead to erratic ionization and an unstable signal.[12] This is a frequent cause of poor signal reproducibility.[15]
-
Troubleshooting:
-
Source Cleaning: Regularly clean the ion source components as per the manufacturer's recommendations.
-
Source Optimization: Optimize parameters like capillary voltage, gas flows, and temperature for the specific flow rate and mobile phase composition being used.[14] An unstable electrospray is a common source of signal fluctuation.
-
System Suitability: Inject a standard solution multiple times at the beginning of a run. If the IS signal shows high variability here, the issue is likely with the LC-MS system itself, not the samples.
-
Diagram: Logic for Troubleshooting Signal Instability
This diagram illustrates a logical decision-making process for diagnosing the root cause of poor Meclizine-d8 signal reproducibility.
Caption: A decision tree for troubleshooting poor IS signal.
Conclusion
The assessment of inter-day and intra-day reproducibility of the Meclizine-d8 signal is a fundamental exercise in bioanalytical method validation. It serves as a direct measure of the stability and control of the entire analytical workflow. A consistent signal, characterized by a low %CV, provides confidence that the internal standard is effectively normalizing for the inherent variability of the analytical process. Conversely, a high degree of variability points to specific, solvable problems in sample preparation, chromatography, or instrumentation. By employing a rigorous experimental design and a logical troubleshooting framework, researchers can ensure the integrity of their bioanalytical data, satisfying both scientific and regulatory standards.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reproducibility of LC-MS-based protein identification. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility.
- FDA. (n.d.). Bioanalytical Method Validation.
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Alphalyse. (2024). Why is reproducibility of mass spectrometry challenging?. Retrieved from [Link]
-
ResearchGate. (2022). Summary of inter-day and intra-day validation for method sensitivity, precision and accuracy. Retrieved from [Link]
-
Veeprho. (n.d.). Meclizine D8 | CAS 1246816-06-7. Retrieved from [Link]
-
ResearchGate. (2022). Intra-day repeatability and inter-day reproducibility of assay, analyzed three times a day on three consecutive days. Retrieved from [Link]
-
ResearchGate. (2021). Interday and Intraday Measurements to Assess the Repeatability of the Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Intra-day and inter-day precision and accuracy. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
PubMed. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Retrieved from [Link]
-
PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2002). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Intra-and inter-day accuracy and precision from a representative set of analytes from the MEGA assay. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
ResearchGate. (2025). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. anivet.au.dk [anivet.au.dk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eijppr.com [eijppr.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 12. zefsci.com [zefsci.com]
- 13. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Mitigating Meclizine-d8 Carryover in High-Throughput Bioanalysis
Introduction: The Double-Edged Sword of a "Sticky" Internal Standard
In the landscape of high-throughput bioanalysis, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification. A good IS is expected to mimic the analytical behavior of the analyte, compensating for variations in sample preparation and instrument response. Meclizine-d8, the deuterated analog of Meclizine, is frequently employed for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its structural similarity and co-elution with the parent compound.
However, the very physicochemical properties that make Meclizine a long-acting therapeutic agent also present a significant analytical challenge: its tendency to "stick" within the LC-MS system. Meclizine is a hydrophobic molecule with a high octanol-water partition coefficient (LogP) of 5.8[1]. This inherent "stickiness" can lead to analyte carryover, where residual Meclizine-d8 from a high-concentration sample appears in subsequent injections, typically of blanks or low-concentration samples. In a high-throughput environment, this phenomenon can artificially inflate the measured concentration of subsequent samples, compromise the integrity of the lower limit of quantitation (LLOQ), and ultimately lead to erroneous pharmacokinetic data.
This guide provides a systematic, data-driven comparison of methodologies to evaluate and mitigate carryover associated with Meclizine-d8. We will move beyond generic advice and delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for developing self-validating and reliable bioanalytical methods.
The Regulatory Imperative: Why Carryover Cannot Be Ignored
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear expectations for the validation of bioanalytical methods.[2][3][4][5] While specific acceptance criteria can vary, the underlying principle is that carryover must be assessed and controlled to ensure it does not affect the accuracy and precision of the study data.[4]
The EMA guideline, for instance, suggests that the carryover in a blank sample following the injection of a high-concentration standard (Upper Limit of Quantitation, ULOQ) should not be greater than 20% of the LLOQ and 5% for the internal standard[6]. Adhering to these standards is not merely a matter of compliance; it is a fundamental requirement for ensuring the reliability of the data that underpins critical decisions in drug development.
A Systematic Approach to Evaluating Meclizine-d8 Carryover
To effectively combat carryover, one must first systematically identify its source and quantify its magnitude. The most common culprits are the autosampler (injection needle, valve, and tubing) and the analytical column itself.[7][8][9] Our investigation will therefore follow a logical progression, starting with a baseline assessment and then isolating and optimizing parameters for each potential source.
Diagram: General Workflow for Carryover Assessment
Caption: Workflow for quantifying analyte carryover.
Experiment 1: Quantifying the Baseline Carryover
Rationale: Before attempting to mitigate carryover, it is essential to establish a baseline under standard operating conditions. This provides a quantitative measure of the problem and a benchmark against which all optimization efforts will be compared.
Protocol:
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.
-
Sample Preparation:
-
Prepare a Meclizine-d8 standard at the ULOQ concentration in the relevant biological matrix (e.g., plasma).
-
Prepare at least three vials of blank biological matrix.
-
-
Injection Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the ULOQ standard.
-
Immediately inject the three blank matrix samples in succession.
-
-
Data Analysis:
-
Measure the peak area of Meclizine-d8 in the ULOQ chromatogram.
-
Measure the peak area of any corresponding peak in the first blank chromatogram.
-
Calculate the percent carryover using the formula: % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100
-
Hypothetical Baseline Data:
| Parameter | Result |
| ULOQ Peak Area | 8,500,000 |
| Blank 1 Peak Area | 17,500 |
| LLOQ Peak Area (for reference) | 40,000 |
| % Carryover | 0.21% |
| Carryover as % of LLOQ | 43.75% |
Interpretation: The initial results show a carryover of 0.21%. While this percentage seems small, its response is 43.75% of the LLOQ response, which is significantly above the <20% threshold recommended by regulatory guidance. This confirms that carryover is a critical issue that must be addressed.
Experiment 2: Comparative Evaluation of Autosampler Wash Solvents
Rationale: The autosampler is the most common source of carryover, as the injection needle and valve are exposed to the highest analyte concentrations.[10] The composition of the wash solvent is critical for effectively cleaning these components. Given Meclizine's high hydrophobicity and solubility in organic solvents, we will compare the efficacy of different wash solutions.[11] A weak wash solvent should ideally match the initial mobile phase to prevent peak shape distortion.[12]
Protocol:
-
Follow the baseline protocol described in Experiment 1.
-
For each test, change the autosampler's "strong wash" or "needle wash" solvent to one of the compositions listed in the table below.
-
Run the ULOQ -> Blank -> Blank -> Blank sequence for each wash solvent.
-
Ensure the system is thoroughly flushed with the new wash solvent before each run.
Comparative Data: Wash Solvent Efficacy
| Wash Solvent Composition | Rationale | Blank 1 Peak Area | % Carryover | Carryover as % of LLOQ |
| A: 90:10 Water:Acetonitrile (Default) | Standard weak wash | 17,500 | 0.21% | 43.75% |
| B: 100% Acetonitrile | Stronger organic wash | 11,200 | 0.13% | 28.0% |
| C: 100% Isopropanol (IPA) | Very strong organic wash for hydrophobic compounds | 6,800 | 0.08% | 17.0% |
| D: 50:50 Acetonitrile:IPA w/ 0.5% Formic Acid | Acidified strong organic mix to disrupt ionic interactions | 5,100 | 0.06% | 12.75% |
Interpretation:
-
Switching from a weak aqueous/organic mix to 100% Acetonitrile provided a moderate improvement.
-
The use of Isopropanol (IPA), a stronger solvent for hydrophobic compounds, brought the carryover down to an acceptable level (17.0% of LLOQ).[13]
-
The most effective solution was the acidified mixture of Acetonitrile and IPA. The acid helps to neutralize any potential ionic interactions with active sites on system surfaces, while the strong organic blend effectively solubilizes the hydrophobic Meclizine-d8.[7] This demonstrates that a scientifically selected wash solvent, based on the analyte's physicochemical properties, is superior to a generic default.
Experiment 3: Optimizing Autosampler Wash Programs
Rationale: Beyond the solvent composition, the wash procedure itself—including duration and timing—can significantly impact cleaning efficiency.[10] Modern autosamplers offer various modes, such as washing the needle before and after injection, which can provide a more thorough cleaning.
Protocol:
-
Using the optimal wash solvent identified in Experiment 2 (Solvent D).
-
Modify the autosampler wash program according to the settings below.
-
Run the ULOQ -> Blank -> Blank -> Blank sequence for each program.
Comparative Data: Wash Program Efficacy
| Wash Program | Description | Blank 1 Peak Area | % Carryover | Carryover as % of LLOQ |
| I: 6-second post-injection wash (Default) | Standard wash cycle after sample injection. | 5,100 | 0.060% | 12.75% |
| II: 12-second post-injection wash | Doubles the wash time to improve cleaning. | 3,900 | 0.046% | 9.75% |
| III: 6-sec pre- & 6-sec post-injection wash | Washes the needle exterior before and after injection. | 2,800 | 0.033% | 7.0% |
Interpretation: Increasing the wash duration (Program II) further reduced carryover. However, the most significant improvement was achieved by implementing both a pre- and post-injection wash (Program III). The pre-injection wash cleans the outer needle surface before it enters the injection port, preventing contamination of the needle seat, while the post-injection wash cleans the interior and exterior after injection. This combined approach reduced carryover to well below the acceptance criteria with a minimal impact on cycle time.
Experiment 4: Assessing the Impact of Chromatographic Conditions
Rationale: If carryover persists after optimizing the autosampler wash, the analytical column and mobile phase gradient may be the source.[14] Residual analyte can be retained on the column and slowly elute in subsequent runs, appearing as a broad "ghost peak" or a sharp peak if it co-elutes. Modifying the mobile phase or extending the gradient to include a high-organic column wash can help strip these retained molecules.[15][16][17]
Protocol:
-
Using the optimal wash solvent (D) and program (III).
-
Modify the analytical gradient as described below.
-
Run the ULOQ -> Blank -> Blank -> Blank sequence for each gradient.
Comparative Data: Gradient Profile Efficacy
| Gradient Profile | Description | Blank 1 Peak Area | % Carryover | Carryover as % of LLOQ |
| X: Standard Gradient (e.g., 5-95% B in 2 min) | Standard analytical gradient. | 2,800 | 0.033% | 7.0% |
| Y: Extended High-Organic Wash | Standard gradient followed by a 0.5 min hold at 98% B. | 1,500 | 0.018% | 3.75% |
Interpretation: Even with a highly optimized autosampler wash, a small amount of carryover persisted. The introduction of a brief, high-organic wash at the end of the analytical gradient (Profile Y) effectively stripped the remaining Meclizine-d8 from the column, reducing the carryover to a negligible level (3.75% of LLOQ). This step ensures the column is clean before the next injection, providing an additional layer of robustness to the method.
Summary and Recommendations
The evaluation demonstrates that Meclizine-d8 carryover is a multi-faceted issue that requires a systematic approach to resolve. No single solution is universally effective; rather, a combination of optimized parameters provides the most robust mitigation.
Diagram: Decision Tree for Mitigating Meclizine-d8 Carryover
Caption: A systematic decision-making process for troubleshooting carryover.
Final Recommendations:
-
Characterize the Analyte: Understand the physicochemical properties of your analyte and internal standard (e.g., pKa, LogP, solubility) to make informed decisions about solvents and mobile phases.
-
Select an Aggressive Wash Solvent: For hydrophobic compounds like Meclizine-d8, a standard aqueous/organic wash is often insufficient. Use a strong organic solvent mixture, such as IPA/Acetonitrile, and consider adding a small amount of acid or base to disrupt secondary interactions.
-
Employ Comprehensive Wash Programs: Utilize both pre- and post-injection wash cycles to clean the exterior and interior of the sample needle thoroughly.
-
Incorporate a Column Wash: Add a high-organic wash step at the end of your gradient to ensure the analytical column is fully cleaned before the next injection.
-
Validate Systematically: Always quantify the improvement of each change against a baseline measurement. This data-driven approach is crucial for developing a truly robust and defensible bioanalytical method.
By following this structured, evidence-based guide, researchers can effectively mitigate the carryover of Meclizine-d8, ensuring the highest level of data integrity in high-throughput bioanalytical studies.
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link] (Note: Specific deep link is unavailable, linking to the organization's homepage).
-
European Medicines Agency (EMA). (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Sharma, G. Bioanalytical method validation emea. (Presentation). [Link]
-
Bioanalysis Zone. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. [Link]
-
Agilent Technologies. Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. [Link]
-
Agilent Technologies. (2015). Minimizing Sample Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4034, Meclizine. [Link]
-
LabRulez. Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. [Link]
-
Dendane, Y., et al. (2016). An alternative solution to overcome carryover issues in bioanalysis. Bioanalysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Takeuchi, T., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Molecules. [Link]
-
Bioanalysis. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. [Link]
-
ResearchGate. Request PDF: Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry. [Link]
-
Dolan, J. W. (2010). Autosampler Carryover. LCGC International. [Link]
-
Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 173612, Meclizine hydrochloride. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wikipedia. Meclizine. [Link]
-
Novartis Pharmaceuticals Corporation. (2013). Comment on FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
American Society for Clinical Pharmacology & Therapeutics (ASCPT). (2022). FDA News: Issue 21-1, November 2022. [Link]
-
Kokalj, T., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. [Link]
-
Schad, D. C., & Rzepiela, A. (2023). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. The Journal of Physical Chemistry B. [Link]
-
Longdom Publishing. Crucial Role of Mobile Phase Composition in Chromatography. [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
Sources
- 1. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 6. ovid.com [ovid.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
A Comparative Stability Analysis: Meclizine-d8 Dihydrochloride vs. Meclizine-d8 Free Base
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Meclizine, a first-generation antihistamine of the piperazine class, is widely utilized for the treatment of motion sickness and vertigo.[1] In bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for achieving accurate quantification with mass spectrometry. Meclizine-d8, where eight hydrogen atoms are replaced with deuterium, serves this critical role. However, like its non-deuterated progenitor, Meclizine-d8 is available in two common forms: the free base and the dihydrochloride salt.
The choice between these forms is not trivial; it has significant implications for long-term storage, solution stability, handling, and ultimately, the integrity of experimental data. This guide provides an in-depth comparison of the stability profiles of Meclizine-d8 dihydrochloride and its free base counterpart. We will explore the fundamental physicochemical differences, behavior under forced degradation, and physical solid-state properties, providing field-proven insights to guide researchers in making an informed selection for their specific application.
Fundamental Physicochemical Differences: The Impact of Salt Formation
The core difference between the two forms lies in the protonation state of the two nitrogen atoms within the piperazine ring. The free base is a neutral molecule, while the dihydrochloride is a salt formed by the reaction of the basic nitrogen atoms with two equivalents of hydrochloric acid.[2] This seemingly simple chemical modification leads to profound differences in physical properties.
The basicity of the amine groups is key to this transformation, allowing them to accept protons from an acid to form a more water-soluble and often more stable ammonium salt.[2][3]
Caption: Chemical equilibrium between Meclizine-d8 free base and its dihydrochloride salt.
The conversion to a salt form dramatically alters the molecule's polarity and intermolecular interactions, which is reflected in its physical characteristics.
| Property | Meclizine-d8 Dihydrochloride | Meclizine-d8 Free Base | Rationale & Causality |
| Physical State | White to slightly yellowish crystalline powder.[4][5] | Solid.[6] | Salt formation promotes the formation of a stable, ordered crystal lattice, resulting in a crystalline solid. Free bases can be crystalline, amorphous, or even oily. |
| Molecular Formula | C₂₅H₁₉D₈ClN₂ · 2HCl | C₂₅H₁₉D₈ClN₂ | Addition of two hydrochloride molecules. |
| Molecular Weight | ~471.98 g/mol (Monohydrate: ~489.99 g/mol )[5] | ~399.02 g/mol | Reflects the addition of HCl and potentially water of hydration. |
| Melting Point | High: 217-224 °C.[4][6] | Lower (Boiling Point: 230 °C @ 2 mmHg).[6] | The strong ionic interactions in the salt's crystal lattice require significantly more energy to overcome compared to the intermolecular forces of the free base. |
| Aqueous Solubility | Practically insoluble to slightly soluble in water.[4][5][7] | Poorly soluble (0.1 mg/mL).[6][8] | While counterintuitive, Meclizine HCl remains poorly water-soluble. However, its solubility increases in dilute acids.[5] The salt form is generally favored for aqueous formulations, often requiring solubilizers.[9] |
| Organic Solubility | Soluble in DMSO (~0.17 mg/ml), DMF (~5 mg/ml), and Ethanol (~0.11 mg/ml).[10] | Expected to have higher solubility in non-polar organic solvents. | The neutral free base is more lipophilic (LogP ≈ 5.8)[6] and interacts more favorably with organic solvents than the charged salt form. |
Chemical Stability: A Comparative Forced Degradation Analysis
The stability of an active pharmaceutical ingredient (API) or an analytical standard is its ability to resist chemical change over time. Forced degradation studies, which expose the compound to harsh conditions, are used to identify likely degradation pathways and compare the intrinsic stability of different forms.[11]
For Meclizine, the primary degradation pathways involve hydrolysis, oxidation, and photolysis.[12][13]
Caption: Major degradation pathways identified for Meclizine under stress conditions.
The protonation of the piperazine nitrogens in the dihydrochloride salt form provides a crucial stability advantage. These nitrogens, particularly the one further from the bulky benzhydryl group, are susceptible to oxidation. By protonating them, their electron-donating capacity is eliminated, rendering them significantly less reactive to oxidative attack.
| Stress Condition | Meclizine-d8 Dihydrochloride (Expected Stability) | Meclizine-d8 Free Base (Expected Stability) | Mechanistic Rationale |
| Acid Hydrolysis | Relatively Stable | Relatively Stable | The core structure is generally stable to acid. Degradation can occur, but it is less pronounced than under basic conditions.[13] |
| Base Hydrolysis | Susceptible | More Susceptible | Meclizine is known to be more susceptible to base-catalyzed hydrolysis.[13] The free base, being unprotonated, is more readily attacked by hydroxide ions. |
| Oxidation (e.g., H₂O₂) | More Stable | Highly Susceptible | The lone pairs on the nitrogen atoms of the free base are prime targets for oxidation, leading to the formation of N-oxide impurities.[12][13] The protonated nitrogens of the salt are protected from this pathway. |
| Thermal (Solid State) | Highly Stable | Less Stable | The higher melting point and crystalline nature of the salt indicate greater thermal stability.[3] The solid-state is generally very stable.[13] |
| Thermal (Solution) | Moderately Stable | Less Stable | In solution, both forms are less stable under heat than in the solid state.[12][13] The free base is expected to degrade faster due to its higher reactivity. |
| Photolysis | Susceptible | Susceptible | Photolytic degradation pathways are primarily dependent on the chromophores in the molecule, which are identical in both forms.[12] |
Physical Stability: Hygroscopicity and Solid-State Properties
For a solid reference standard, physical stability is as critical as chemical stability. Hygroscopicity—the tendency to absorb moisture from the air—can compromise the integrity of a standard by altering its mass, leading to significant errors in concentration calculations.
-
Meclizine-d8 Dihydrochloride: As a crystalline salt, it is expected to be non-hygroscopic or only slightly hygroscopic. Crystalline structures have a tightly packed, ordered arrangement that offers fewer sites for water molecules to adsorb.
-
Meclizine-d8 Free Base: The free base is more likely to be amorphous or have a less stable crystal form. Amorphous materials have a disordered structure with higher surface area and energy, making them much more prone to moisture absorption.
This difference is critical for laboratory practice. A non-hygroscopic powder can be weighed accurately in ambient conditions, whereas a hygroscopic compound requires controlled environments (e.g., a glovebox) to prevent weight changes during handling.
Protocol: Gravimetric Hygroscopicity Assessment
This protocol provides a self-validating system to determine the hygroscopicity of a material according to USP standards.
Caption: Experimental workflow for assessing the hygroscopicity of a chemical standard.
Experimental Protocol: Stability-Indicating HPLC Method
To empirically validate the stability of Meclizine-d8, a stability-indicating high-performance liquid chromatography (HPLC) method is essential. Such a method can separate the intact drug from any potential degradation products.[14]
Step-by-Step Protocol for Forced Degradation Study
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Meclizine-d8 dihydrochloride and Meclizine-d8 free base to prepare respective 1.0 mg/mL stock solutions. Use a suitable solvent where both are soluble, such as methanol or a DMSO/Methanol mixture.
-
-
Stress Condition Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 70°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Heat at 70°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 48 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 70°C for 7 days.
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of the solvent and store at 4°C.
-
-
Sample Preparation for Analysis:
-
After the designated time, cool the samples to room temperature.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL.
-
-
HPLC-UV Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Ensure mass balance by summing the area of the parent peak and all degradation product peaks.
-
Caption: Workflow for a comparative forced degradation study using HPLC.
Summary and Practical Recommendations
The selection between Meclizine-d8 dihydrochloride and its free base is a critical decision that impacts analytical accuracy and workflow efficiency. Based on fundamental chemical principles and published stability data for the parent compound, a clear recommendation emerges.
| Application | Recommended Form | Justification |
| Long-Term Solid Storage | Dihydrochloride Salt | Superior thermal stability, higher crystallinity, and significantly lower potential for hygroscopicity ensure the integrity and accurate weighing of the reference material over time.[2][3] |
| Aqueous Stock Solutions | Dihydrochloride Salt | While overall solubility is low, the salt form is the standard for aqueous-based systems and is more stable against oxidation.[9] |
| Organic Stock Solutions | Dihydrochloride Salt or Free Base | The dihydrochloride is soluble in common organic solvents like DMSO and Methanol.[10] The free base may be preferred for highly non-polar solvents, but this is a less common requirement. |
| Internal Standard in LC-MS | Dihydrochloride Salt | This is the most common commercially available form for analytical standards. Its stability profile ensures minimal degradation during sample preparation and analysis, preventing the introduction of analytical artifacts. |
References
-
ChemicalBook. Meclizine Dihydrochloride Monohydrate CAS#: 31884-77-2.
-
Wikipedia. Meclizine.
-
Fisher Scientific. Meclizine dihydrochloride monohydrate, Thermo Scientific.
-
Strzebońska, M., & Strózik, M. (2023). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Acta Poloniae Pharmaceutica, 80(5), 597-609.
-
ResearchGate. Thermal degradation chromatogram for meclizine hydrochloride.
-
Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Journal of Chromatographic Science, 53(5), 793-800.
-
Cayman Chemical. (2024). Meclizine (hydrochloride) Product Information.
-
ResearchGate. A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form.
-
Salih, O. S., et al. (2025). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. Journal of Advanced Pharmacy Education & Research, 15(3).
-
Shrestha, A., & Tadi, P. (2023). Meclizine. In StatPearls. StatPearls Publishing.
-
Invivochem. Meclizine dihydrochloride monohydrate.
-
ClinPGx. Meclizine metabolism and pharmacokinetics: formulation on its absorption.
-
PCCA. MECLIZINE HYDROCHLORIDE USP MONOHYDRATE.
-
Cayman Chemical. (2013). Meclizine (hydrochloride) Product Information (Legacy).
-
Google Patents. (2011). WO2011150859A1 - Oral meclizine aqueous formulations with taste flavoring agent.
-
Google Patents. (2013). US20130065910A1 - Oral meclizine aqueous formulations with taste flavoring agent.
-
PubChem. Meclizine.
-
ResearchGate. Structure of meclizine hydrochloride and their impurities.
-
Raju, K., et al. (2012). Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. ISRN Pharmaceutics, 2012, 496037.
-
SciSpace. Formulation development and characterisation of meclizine hydrochloride fast dissolving tablets using solid dispersion technique.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
-
Chemistry Steps. Basicity of Amines.
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
-
YouTube. Amine Salts.
-
International Journal of Pharma Sciences and Scientific Research. (2016). Formulation and evaluation of Orodispersible tablets of Meclizine HCL by natural Superdisintegrant addition method. 2(2), 58-63.
-
Kotecha, R. K., et al. (2017). Formulation and Evaluation of Oro-Dispersible Tablets Containing Meclizine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 153-161.
-
ResearchGate. Formulation and evaluation of meclizine hydrochloride fast dissolving tablets using solid dispersion method.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Meclizine Dihydrochloride Monohydrate CAS#: 31884-77-2 [m.chemicalbook.com]
- 5. MECLIZINE HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]
- 6. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20130065910A1 - Oral meclizine aqueous formulations with taste flavoring agent - Google Patents [patents.google.com]
- 8. Meclizine - Wikipedia [en.wikipedia.org]
- 9. WO2011150859A1 - Oral meclizine aqueous formulations with taste flavoring agent - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Meclizine-d8 Dihydrochloride: A Technical Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds such as Meclizine-d8 Dihydrochloride is instrumental. The strategic replacement of hydrogen with deuterium atoms can significantly alter a compound's metabolic profile, offering a powerful tool in pharmacokinetic studies.[1][2] While this modification is key to its scientific value, it necessitates a nuanced approach to laboratory safety. This guide provides comprehensive, step-by-step procedures for the safe handling of Meclizine-d8 Dihydrochloride, with a focus on the selection and use of appropriate personal protective equipment (PPE). Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile of Meclizine-d8 Dihydrochloride
Meclizine Dihydrochloride, the parent compound, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[3] While deuteration is a subtle structural modification, it is crucial to handle the deuterated form with the same level of caution as the non-deuterated analogue.[2] The primary routes of exposure are ingestion and inhalation of the solid, crystalline powder. Therefore, the cornerstone of a robust safety protocol is the prevention of direct contact and aerosol generation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling Meclizine-d8 Dihydrochloride. The following table summarizes the minimum required PPE, with detailed explanations of the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation. | Protects the eyes from airborne particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Consider double-gloving for enhanced protection during weighing and transfer operations. | Nitrile gloves offer broad protection against chemical splashes. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[4] |
| Body Protection | A disposable, low-permeability fabric lab coat or gown with a solid front and long sleeves. | Prevents contamination of personal clothing and skin with the compound. Disposable gowns are preferred to avoid cross-contamination.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure, or when there is a potential for dust generation. | Protects against the inhalation of fine particles of the compound, which is a primary exposure route.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical to minimizing exposure risk. The following procedure outlines the essential steps for safely handling Meclizine-d8 Dihydrochloride in a laboratory setting.
1. Preparation and Area Setup:
-
Designate a specific area for handling Meclizine-d8 Dihydrochloride, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure a spill kit with appropriate absorbent materials is readily accessible.[1]
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) before retrieving the compound from storage.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Put on the disposable gown, ensuring it is fully buttoned.
-
Step 2: If required, don your N95 respirator, ensuring a proper fit check is performed.
-
Step 3: Put on chemical safety goggles.
-
Step 4: Wash and dry your hands thoroughly.
-
Step 5: Don the first pair of nitrile gloves.
-
Step 6: If double-gloving, put on the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of the gown.
3. Compound Handling:
-
Handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic dilution from atmospheric moisture.[1][6]
-
When weighing the solid powder, use a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Use dedicated, clearly labeled equipment for handling the compound.
-
Avoid creating dust by carefully handling the powder.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Collect all contaminated materials for proper disposal.
5. Doffing Personal Protective Equipment (PPE):
-
Step 1: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out.
-
Step 2: Remove the disposable gown by rolling it away from your body.
-
Step 3: Remove safety goggles.
-
Step 4: Remove the respirator (if used).
-
Step 5: Remove the inner pair of gloves.
-
Step 6: Wash your hands thoroughly with soap and water.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling procedure for Meclizine-d8 Dihydrochloride.
Caption: Workflow for Safe Handling of Meclizine-d8 Dihydrochloride.
Disposal Plan: Managing Meclizine-d8 Dihydrochloride Waste
Proper disposal is a critical component of the safety protocol. All waste generated from handling Meclizine-d8 Dihydrochloride must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing paper, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing Meclizine-d8 Dihydrochloride, as well as the rinsate from cleaning contaminated glassware, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: The original container of Meclizine-d8 Dihydrochloride should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[1]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[5][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with Meclizine-d8 Dihydrochloride, mitigating risks and ensuring a safe and productive laboratory environment.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Personal protective equipment for handling Fexofenadine-d3. Benchchem.
- Highly Potent Compounds. VxP Pharma.
- Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem.
- SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Scientific Documentation - M3985, Meclizine Hydrochloride, USP. Spectrum Chemical.
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- Material Safety Data Sheet. Pfizer.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Meclizine (hydrochloride) - Safety Data Sheet. Cayman Chemical.
- Meclizine | C25H27ClN2 | CID 4034. PubChem - NIH.
- Meclizine (hydrochloride) SAFETY DATA SHEET. Exposome-Explorer.
- Chemical Safety: Personal Protective Equipment.
- Personal protective equipment in your pharmacy.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Material Safety Data Sheet. Pfizer.
- Guidelines on Handling Hazardous Drugs. ASHP.
- Personal Protective Equipment is PPE. Health Care Technology.
- Insights Potent compounds: 7 things that every EHS professional should know.
- Regulatory Considerations for Deuterated Products. Salamandra.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- Deuterium in drug discovery: progress, opportunities and challenges. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
